Laserine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-7-12(3)20(22)27-14(5)18(28-21(23)13(4)8-2)15-9-16(24-6)19-17(10-15)25-11-26-19/h7-10,14,18H,11H2,1-6H3/b12-7-,13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFLQBNCXIFWEL-AJDRMPRJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)/C(=C\C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19946-83-9 | |
| Record name | Laserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019946839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Unveiling the Chemical Architecture and Biological Potential of Laserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laserine, a naturally occurring phenylpropanoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on presenting quantitative data and detailed experimental methodologies to support further research and development. While comprehensive data on this compound's specific biological mechanisms are still emerging, this guide consolidates the available information and draws parallels with related compounds to illuminate its potential pathways of action.
Chemical Structure and Physicochemical Properties
This compound is chemically identified as [1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate.[1] Its molecular formula is C₂₁H₂₆O₇, and it has a molecular weight of 390.43 g/mol .[1]
| Property | Value | Reference |
| IUPAC Name | [1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate | [1] |
| Molecular Formula | C₂₁H₂₆O₇ | [1] |
| Molecular Weight | 390.43 g/mol | [1] |
| CAS Number | 19946-83-9 | [1][2] |
| InChI Key | YIFLQBNCXIFWEL-AJDRMPRJSA-N | [3] |
Spectroscopic Data
Table 1: Spectroscopic Data of this compound
| Technique | Data (Predicted or Referenced) |
| ¹³C NMR | Data available on SpectraBase |
| ¹H NMR | Data not currently available in public databases. |
| Mass Spectrometry | Fragmentation pattern not yet published. |
| Infrared (IR) Spectroscopy | Data not currently available in public databases. |
| UV-Vis Spectroscopy | As a phenylpropanoid ester with aromatic rings, this compound is expected to exhibit UV absorption.[3] |
Experimental Protocols
Isolation of Daucane Esters from Ferula Species (General Procedure)
This compound belongs to the class of daucane esters and has been reported in various Ferula species, including Ferula communis, Ferula linkii, and Ferula tingitana.[1] The following is a general protocol for the extraction and isolation of daucane esters from Ferula species, which can be adapted for the specific isolation of this compound.
1. Plant Material and Extraction:
-
Air-dried and finely ground roots of the Ferula species (e.g., Ferula communis) are used as the starting material.
-
The ground material is extracted with a suitable solvent, such as methanol (B129727) or dichloromethane, at room temperature for an extended period (e.g., 48 hours).
-
The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.
2. Chromatographic Separation:
-
The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions exhibiting similar TLC profiles are combined.
3. Purification:
-
Further purification of the fractions containing the target daucane esters is achieved through repeated chromatographic techniques, which may include preparative HPLC or crystallization.
Biological Activity
While specific quantitative biological activity data for this compound is limited in publicly accessible literature, related daucane esters isolated from Ferula and Laserpitium species have demonstrated significant cytotoxic and anti-inflammatory properties.
Cytotoxic Activity
Numerous daucane esters have shown antiproliferative activity against various human tumor cell lines.[4][5] For instance, certain daucane derivatives have exhibited potent cytotoxicity against HeLa, A549, HL-60, and Jurkat cell lines.[5] The mechanism of action for some daucane esters involves the induction of apoptosis through the production of reactive oxygen species (ROS).[4]
Table 2: Cytotoxic Activity of Related Daucane Esters
| Compound/Extract | Cell Line | IC₅₀ (µM) | Reference |
| Daucane Ester (DE-11) | HeLa | 4.4 ± 0.7 | [5] |
| Daucane Ester (DE-11) | A549 | 2.8 ± 1.4 | [5] |
| Daucane Ester (DE-11) | HL-60 | 2.6 ± 0.4 | [5] |
| Daucane Ester (DE-8) | Jurkat | 3.3 ± 0.8 | [5] |
| Teferidin | PC-3 | 19.7 | [6] |
| Ferutinin | PC-3 | 19.69 ± 2.22 | [6] |
Anti-inflammatory Activity
Daucane esters from Laserpitium latifolium have been shown to suppress pro-inflammatory pathways, including those dependent on NF-κB and AP-1.[7] These compounds have been observed to inhibit the production of inflammatory cytokines and chemokines in human lung epithelial cells.[7]
Potential Signaling Pathway
Given the established anti-inflammatory and pro-apoptotic activities of related daucane esters, a plausible, though not yet directly demonstrated for this compound, mechanism of action could involve the modulation of the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses and cell survival.
References
- 1. This compound | C21H26O7 | CID 102571636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound|Phenylpropanoid for Research [benchchem.com]
- 4. Natural daucane esters induces apoptosis in leukaemic cells through ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural daucane sesquiterpenes with antiproliferative and proapoptotic activity against human tumor cells [iris.uniroma1.it]
- 6. researchgate.net [researchgate.net]
- 7. Daucane esters from laserwort (Laserpitium latifolium L.) inhibit cytokine and chemokine production in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Laserine (CAS Number 19946-83-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Laserine, with the Chemical Abstracts Service (CAS) number 19946-83-9, is a naturally occurring phenylpropanoid that has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, cytotoxic effects against cancer cell lines, and its role in plant defense. Detailed experimental protocols are provided for key assays, and relevant biological pathways are visualized to support further research and development efforts.
Physicochemical Properties
This compound is a phenylpropanoid compound, a class of organic molecules synthesized in plants from the amino acid phenylalanine. It is notably found in carrots (Daucus carota), where it contributes to the vegetable's characteristic flavor profile and defense mechanisms.
| Property | Value | Source |
| CAS Number | 19946-83-9 | |
| Molecular Formula | C₂₁H₂₆O₇ | PubChem |
| Molecular Weight | 390.43 g/mol | PubChem |
| IUPAC Name | [1-(7-methoxy-1,3-benzodioxol-5-yl)-2-[(Z)-2-methylbut-2-enoyloxy]propyl] (Z)-2-methylbut-2-enoate | PubChem |
| Synonyms | Laserin | PubChem |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Biological Activity
Current research indicates that this compound exhibits both cytotoxic and antifungal properties. These activities are of significant interest for potential applications in oncology and agriculture.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against human cancer cell lines. A study by Popović et al. (2013) investigated the in vitro cytotoxicity of this compound against two human breast adenocarcinoma cell lines, the invasive MCF-7/6 and the non-invasive MCF-7/AZ. The half-maximal inhibitory concentrations (IC₅₀) were determined using both the MTT and Sulforhodamine B (SRB) assays.
| Cell Line | Assay | IC₅₀ (µM) |
| MCF-7/6 | MTT | 4.57 |
| MCF-7/AZ | MTT | 2.46 |
| MCF-7/6 | SRB | Not specified |
| MCF-7/AZ | SRB | Not specified |
Data from Popović et al. (2013)
It is noteworthy that this compound's isomer, 2-epithis compound, has also been reported to exhibit significant cytotoxicity against the human leukemia cell line HL-60.[1] This suggests that the stereochemistry of the molecule may play a crucial role in its biological activity.
Antifungal Activity
This compound, along with its isomer 2-epithis compound, is believed to contribute to the defense mechanisms of carrots against soil-borne fungal pathogens. Research has shown a significant negative correlation between the concentration of these phenylpropanoids in carrot taproots and the severity of infection by Mycocentrospora acerina and Botrytis cinerea. While specific minimum inhibitory concentration (MIC) or IC₅₀ values for the pure compound against these fungi have not been reported in the available literature, the in-planta evidence strongly suggests an antifungal role.
Mechanism of Action
The precise molecular mechanisms underlying the biological activities of this compound have not yet been fully elucidated. Based on the known functions of other phenylpropanoids and cytotoxic compounds, several potential mechanisms can be hypothesized.
Hypothesized Signaling Pathway for Cytotoxicity:
Caption: Hypothesized mechanism of this compound-induced cytotoxicity.
Further research is required to identify the specific molecular targets and signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments related to the biological evaluation of this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from the methodology described by Popović et al. (2013) for determining the IC₅₀ values of this compound against cancer cell lines.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7/6, MCF-7/AZ) in 96-well microtiter plates at an appropriate density and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 72 hours under the same conditions.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In-Planta Antifungal Assay
This protocol is based on the methodology used by He et al. (2025) to assess the relationship between endogenous this compound levels and fungal disease severity in carrots.
Methodology:
-
Fungal Inoculum Preparation: Culture Mycocentrospora acerina and Botrytis cinerea on appropriate agar (B569324) media. Prepare spore suspensions of a defined concentration (e.g., 1 x 10⁵ spores/mL for M. acerina and 1 x 10⁶ spores/mL for B. cinerea).
-
Carrot Inoculation: Create uniform wounds on the surface of carrot taproots using a sterile cork borer. Apply a small volume (e.g., 10 µL) of the fungal spore suspension to each wound.
-
Incubation: Place the inoculated carrots in a controlled environment with high humidity and a temperature conducive to fungal growth (e.g., 15-20°C) for a specified period (e.g., 14-21 days).
-
Disease Assessment: Measure the lesion diameter or the area of necrosis around the inoculation site.
-
Quantification of this compound: At the time of inoculation or after the incubation period, collect tissue samples from the carrot peel and flesh. Extract the phenylpropanoids using an appropriate solvent (e.g., methanol).
-
HPLC Analysis: Quantify the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Diode-Array Detector - DAD).
-
Correlation Analysis: Statistically analyze the correlation between the concentration of this compound and the measured disease severity.
Synthesis
General Synthetic Relationship:
Caption: General synthetic approach to this compound.
Future Directions
This compound presents a promising scaffold for further investigation. Key areas for future research include:
-
Elucidation of the Mechanism of Action: Identifying the specific molecular targets and signaling pathways responsible for its cytotoxic and antifungal effects.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of cancer and fungal infections.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.
-
Toxicological Profiling: Conducting comprehensive safety and toxicity studies to assess its suitability for therapeutic development.
This technical guide provides a foundation for researchers and drug development professionals to advance the scientific understanding and potential applications of this compound.
References
The Enigmatic Alkaloid: A Technical Guide to the Natural Sources and Isolation of Laserine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laserine, a phenylpropanoid of growing interest, has demonstrated notable cytotoxic activities, positioning it as a compound of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a focus on its effects on cancer cell signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of the current state of this compound research.
Natural Sources of this compound
This compound is primarily found in plant species belonging to the Apiaceae family, a diverse group of flowering plants.[1][2] The principal reported natural sources of this compound are detailed in Table 1. The underground parts of these plants, such as the roots and rhizomes, appear to be the most abundant sources of this compound.[3][4]
Table 1: Natural Plant Sources of this compound
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Laserpitium latifolium | Apiaceae | Underground parts (roots and rhizomes) | [3][4] |
| Ferula communis | Apiaceae | Not specified | |
| Ferula linkii | Apiaceae | Not specified | |
| Ferula tingitana | Apiaceae | Not specified | |
| Prangos trifida | Apiaceae | Not specified | [5][6][7][8] |
| Daucus carota (Carrot) | Apiaceae | Not specified | [4] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. While a universally standardized protocol has not been established, the following methodologies, adapted from general alkaloid and phenylpropanoid isolation techniques and specific examples for related compounds, provide a robust framework for its extraction and purification.
General Extraction and Fractionation Workflow
The initial step involves the extraction of the dried and powdered plant material with an organic solvent. Chloroform (B151607) has been successfully used for the extraction of "laserin" from Laserpitium latifolium.[3][4] A general workflow for extraction and fractionation is depicted in Figure 1.
Caption: General workflow for the extraction and purification of this compound.
Detailed Experimental Protocols
The following are detailed protocols that can be adapted for the isolation of this compound.
Protocol 1: Solvent Extraction of "Laserin" from Laserpitium latifolium
This protocol is based on the reported isolation of "laserin" from the underground parts of Laserpitium latifolium.[4]
-
Plant Material Preparation: Collect, dry, and finely powder the underground parts (roots and rhizomes) of Laserpitium latifolium.
-
Extraction: Macerate the powdered plant material in chloroform (e.g., a ratio of 100 g of plant material to 1 L of chloroform) at room temperature for 48 hours. Repeat the extraction process twice.[4]
-
Filtration and Concentration: Filter the combined chloroform extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Combine the this compound-rich fractions and further purify them using high-performance liquid chromatography (HPLC) to obtain pure this compound.
-
Protocol 2: Adapted Acid-Base Extraction for Alkaloids
This is a general method for alkaloid extraction that can be adapted for this compound, leveraging its basic properties.
-
Acidic Extraction: Moisten the powdered plant material with a dilute acid (e.g., 1% HCl) and then extract with an organic solvent immiscible with water (e.g., diethyl ether or chloroform) to remove non-alkaloidal compounds.
-
Basification and Extraction: Make the acidic aqueous solution alkaline by adding a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10. This will convert the alkaloid salts to their free base form.
-
Solvent Extraction: Extract the alkaline solution with an organic solvent (e.g., chloroform or dichloromethane). The free this compound base will dissolve in the organic layer.
-
Washing and Concentration: Wash the organic layer with distilled water to remove impurities, dry it over anhydrous sodium sulfate, and then concentrate it under reduced pressure to yield the crude this compound extract.
-
Purification: Further purify the crude extract using chromatographic techniques as described in Protocol 1.
Quantitative Data
The cytotoxic activity of "laserin" isolated from Laserpitium latifolium has been evaluated against human breast adenocarcinoma cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in Table 2.
Table 2: Cytotoxic Activity of Laserin
| Cell Line | Assay | IC50 (µM) | Reference |
| MCF 7/6 (invasive) | MTT | 4.57 | [3] |
| MCF 7/AZ (non-invasive) | MTT | 2.46 | [3] |
Spectroscopic Data for Structural Elucidation
The structure of "laserin" has been elucidated using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[4] While the complete raw data is extensive, key characteristic spectroscopic data are essential for its identification and characterization. A summary of expected spectroscopic data is presented in Table 3.
Table 3: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observables |
| ¹H-NMR | Signals corresponding to aromatic protons, methoxy (B1213986) group protons, and protons of the phenylpropanoid side chain. |
| ¹³C-NMR | Resonances for aromatic carbons, the methoxy carbon, and carbons of the phenylpropanoid skeleton. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) corresponding to the molecular weight of this compound and characteristic fragmentation patterns. |
Biological Activity and Signaling Pathways
"Laserin" has demonstrated significant cytotoxic and antiproliferative effects against human breast cancer cell lines.[3] The underlying mechanism is believed to involve the induction of apoptosis. While the precise signaling pathways modulated by this compound are still under investigation, the induction of apoptosis in cancer cells often involves key signaling cascades such as the NF-κB and AP-1 pathways.
This compound-Induced Apoptosis in Breast Cancer Cells
The cytotoxic effects of "laserin" on MCF-7 breast cancer cells suggest the activation of apoptotic pathways. A proposed logical relationship for this process is illustrated in Figure 2.
Caption: Proposed mechanism of this compound-induced apoptosis in breast cancer cells.
Potential Involvement of NF-κB and AP-1 Signaling Pathways
The NF-κB and AP-1 transcription factors are critical regulators of cellular processes, including proliferation, apoptosis, and inflammation. Many natural compounds exert their anticancer effects by modulating these pathways. It is plausible that this compound's cytotoxic activity is mediated through the inhibition of pro-survival signals regulated by NF-κB or the activation of pro-apoptotic signals involving AP-1. A conceptual diagram of these potential interactions is shown in Figure 3.
Caption: Potential modulation of NF-κB and AP-1 pathways by this compound.
Future Directions
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Comprehensive phytochemical screening of Prangos trifida and other Apiaceae species to identify new and abundant sources of this compound.
-
Optimization of isolation protocols to improve the yield and purity of this compound from natural sources.
-
In-depth mechanistic studies to definitively identify the signaling pathways modulated by this compound in cancer cells.
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.
This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery, providing a comprehensive overview of the current knowledge on this compound and highlighting promising avenues for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. ACG Publications [acgpubs.org]
- 5. Chemical Analysis and Investigation of Antimicrobial and Antibiofilm Activities of Prangos trifida (Apiaceae) [mdpi.com]
- 6. opotek.com [opotek.com]
- 7. researchgate.net [researchgate.net]
- 8. iris.unipa.it [iris.unipa.it]
The Putative Biosynthetic Pathway of Laserine in Ferula communis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laserine, a daucane-type sesquiterpenoid ester found in the giant fennel (Ferula communis), belongs to a class of natural products with significant biological activities. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide outlines the putative biosynthetic pathway of this compound, drawing upon established principles of sesquiterpene and phenylpropanoid metabolism. While direct experimental evidence for the entire pathway in F. communis is yet to be fully elucidated, this document provides a comprehensive theoretical framework, details common experimental methodologies for pathway characterization, and presents logical workflows for future research.
Introduction to this compound and Ferula communis
Ferula communis, a member of the Apiaceae family, is a rich source of diverse secondary metabolites, including sesquiterpenes and their derivatives.[1] The genus Ferula is known for producing various sesquiterpene skeletons, with the daucane-type being particularly common.[2] this compound is a notable daucane ester, characterized by a bicyclo[5.3.0]decane core functionalized with a phenylpropanoid moiety. The biosynthesis of such hybrid molecules involves the convergence of two major metabolic pathways: the terpenoid pathway and the phenylpropanoid pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the daucane sesquiterpene backbone.
-
Tailoring of the daucane core through hydroxylation.
-
Esterification with a phenylpropanoid-derived acyl group.
Stage 1: Formation of the Daucane Skeleton
The biosynthesis of all sesquiterpenes originates from farnesyl pyrophosphate (FPP), which is synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. The key step is the cyclization of FPP, catalyzed by a specific terpene synthase (TPS).
-
Step 1: FPP Synthesis: Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are condensed to form geranyl pyrophosphate (GPP), which is then elongated with another IPP unit to yield (2E,6E)-farnesyl pyrophosphate (FPP).
-
Step 2: Cyclization to Daucane: A putative daucane synthase, a type of sesquiterpene synthase, catalyzes the complex cyclization of FPP. This reaction proceeds through a series of carbocation intermediates, ultimately forming the characteristic 5/7-fused bicyclic daucane skeleton.[3][4]
Caption: Proposed biosynthesis of the daucane skeleton from isoprenoid precursors.
Stage 2: Tailoring of the Daucane Skeleton
Following the formation of the hydrocarbon scaffold, the daucane skeleton undergoes a series of oxidative modifications, primarily hydroxylations. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s), which introduce hydroxyl groups at specific positions on the molecule, creating the polyol precursor for esterification. For this compound, this would result in an intermediate such as jaeschkeanadiol.
Stage 3: Phenylpropanoid Pathway and Esterification
The acyl moiety of this compound is derived from the phenylpropanoid pathway.
-
Step 1: Phenylpropanoid Acid Synthesis: The pathway starts with the amino acid L-phenylalanine, which is converted to cinnamic acid and then undergoes a series of hydroxylations and methylations to produce various hydroxycinnamic acids.[5][6]
-
Step 2: Acyl-CoA Thioester Formation: The specific phenylpropanoic acid is activated by ligation to Coenzyme A (CoA), a reaction catalyzed by a 4-coumarate:CoA ligase (4CL) or a similar enzyme.[7]
-
Step 3: Esterification: The final step is the transfer of the activated phenylpropanoyl group from its CoA thioester to a specific hydroxyl group on the daucane polyol. This reaction is catalyzed by an acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of plant acyltransferases, which are known to be involved in the esterification of terpenoids.
References
- 1. Review of the traditional uses, phytochemistry, pharmacology and toxicology of giant fennel (Ferula communis L. subsp. communis) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. brainkart.com [brainkart.com]
- 5. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 7. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Laserine C21H26O7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laserine, with the chemical formula C21H26O7, is a natural product that has been identified in plants of the Ferula genus.[1] Despite its discovery, publicly available in-depth experimental data on its physical, chemical, and biological properties remains notably scarce. This guide aims to consolidate the currently available information and highlight the significant gaps in the scientific literature, thereby pointing to potential avenues for future research.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H26O7 | PubChem[1] |
| IUPAC Name | [1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate | PubChem[1] |
| Molecular Weight | 390.4 g/mol | PubChem[1] |
| Monoisotopic Mass | 390.16785316 Da | PubChem[1] |
| CAS Number | 19946-83-9 | PubChem[1] |
| XLogP3-AA (Computed) | 4.1 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 80.3 Ų | PubChem[1] |
Spectral Data
Comprehensive, experimentally-derived spectral data for this compound, including 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS), are not currently published in detail. While a database entry indicates the existence of a 13C NMR spectrum for this compound, the actual spectrum is not provided.[2] The absence of this fundamental data presents a significant challenge for the unambiguous identification and characterization of this compound.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and characterization of this compound are not specifically described in the available literature. However, general methods for the extraction of secondary metabolites from Ferula species can be adapted.
General Isolation and Purification Workflow from Ferula Species
The following diagram outlines a general workflow that could be adapted for the isolation of this compound.
References
Spectral data for Laserine (NMR, IR, Mass Spec)
This guide provides a comprehensive overview of the spectral data for Laserine, a guaianolide sesquiterpene lactone. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction to this compound
This compound is a naturally occurring sesquiterpene lactone with the molecular formula C₂₁H₂₆O₇.[1] It belongs to the class of guaianolides and has been isolated from plants of the Laserpitium genus. The structural elucidation of this compound, like other natural products, relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectral Data
The following sections present the available spectral data for this compound. The data is organized into tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The reported chemical shifts for this compound are presented in Table 1.[1]
Table 1: ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| 1 | 51.3 |
| 2 | 25.4 |
| 3 | 35.8 |
| 4 | 139.8 |
| 5 | 128.2 |
| 6 | 82.5 |
| 7 | 50.1 |
| 8 | 71.9 |
| 9 | 41.2 |
| 10 | 76.8 |
| 11 | 139.1 |
| 12 | 170.2 |
| 13 | 120.5 |
| 14 | 16.5 |
| 15 | 17.1 |
| OAc (C=O) | 170.5 |
| OAc (CH₃) | 21.1 |
| OAng (C=O) | 167.5 |
| OAng (Cα) | 127.8 |
| OAng (Cβ) | 138.4 |
| OAng (CH₃α) | 20.6 |
| OAng (CH₃β) | 15.9 |
Solvent: CDCl₃ OAc: Acetoxy group OAng: Angeloyloxy group
The ¹H NMR spectrum reveals information about the proton environments and their connectivity. While a complete, authenticated ¹H NMR spectrum for this compound is not publicly available, some characteristic signals have been reported. For instance, the presence of diastereomers can be suggested by doublets for methyl groups observed at δ 1.14 and 1.24 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for its ester carbonyl groups (C=O) and carbon-carbon double bonds (C=C). The typical regions for these absorptions are:
-
Ester C=O stretch: 1735-1750 cm⁻¹
-
α,β-Unsaturated γ-lactone C=O stretch: ~1760 cm⁻¹
-
C=C stretch: 1640-1680 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₂₁H₂₆O₇), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement. The expected monoisotopic mass is approximately 390.1678 g/mol .
Experimental Protocols
The following are detailed methodologies for the key experiments typically used in the isolation and characterization of sesquiterpene lactones like this compound.
Isolation of this compound
-
Extraction: The air-dried and powdered plant material (e.g., roots of Laserpitium siler) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), and ethyl acetate) to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing the sesquiterpene lactones (typically the chloroform or ethyl acetate (B1210297) fraction) is further purified using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel and preparative thin-layer chromatography (TLC). The fractions are monitored by TLC to identify and isolate the pure compound.
Spectroscopic Analysis
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Sample Preparation: A small amount of the pure compound is analyzed as a thin film on a KBr pellet or in a suitable solvent (e.g., chloroform).
-
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer.
-
Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: The analysis is performed in positive or negative ion mode to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
Workflow for Natural Product Isolation and Characterization
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.
Caption: General workflow for isolating and identifying this compound.
References
The Solubility Profile of Laserine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Laserine, a naturally occurring phenylpropanoid, in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes the available qualitative information and outlines a standard experimental protocol for determining solubility. This information is crucial for researchers working on the extraction, purification, formulation, and biological screening of this compound.
Physicochemical Properties of this compound
This compound is a complex organic molecule with the molecular formula C₂₁H₂₆O₇. Its structure, containing both polar functional groups and a significant non-polar backbone, dictates its solubility behavior. Phenylpropanoids, the class of compounds to which this compound belongs, are generally soluble in many organic solvents. They tend to be more soluble in polar solvents such as chloroform (B151607), methanol (B129727), and DMSO, while exhibiting lower solubility in non-polar solvents like hexane.
Qualitative Solubility of this compound
Based on extraction protocols and general characteristics of related compounds, the following table summarizes the expected qualitative solubility of this compound in common organic solvents. It is important to note that these are general indicators and experimental verification is highly recommended.
| Solvent Family | Solvent Name | Expected Solubility | Rationale/Evidence |
| Halogenated | Chloroform | Soluble | This compound has been successfully isolated from plant matter using chloroform extracts, indicating good solubility. |
| Alcohols | Methanol | Soluble | As a polar protic solvent, methanol is expected to dissolve this compound. It is also commonly used as a mobile phase component in HPLC analysis of phenylpropanoids, which requires the analyte to be soluble. |
| Ethanol (B145695) | Soluble | Similar to methanol, ethanol is a polar protic solvent and is anticipated to be a good solvent for this compound. | |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent known to dissolve a wide range of organic compounds, including complex natural products. The use of DMSO in creating stock solutions for biological assays is a common practice. |
| Ketones | Acetone | Likely Soluble | Acetone is a polar aprotic solvent that is a good solvent for many natural products. |
| Ethers | Diethyl Ether | Sparingly Soluble to Insoluble | As a relatively non-polar solvent, diethyl ether is expected to be a poor solvent for the polar functional groups in this compound. |
| Alkanes | Hexane | Insoluble | Hexane is a non-polar solvent and is unlikely to effectively dissolve the polar components of the this compound molecule. |
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent[1][2][3][4][5].
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid, of known purity)
-
Selected organic solvent (e.g., methanol, analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached[4].
-
Phase Separation: After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a moderate speed to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
HPLC Analysis: Inject the diluted sample into the HPLC system. The concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.
-
UV-Vis Spectrophotometry: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound. The concentration is calculated using a standard curve.
-
-
Calculation of Solubility: Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or g/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the shake-flask solubility determination method.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Biological Activity and Signaling Pathways
Currently, there is limited specific information in the public domain detailing the precise signaling pathways through which this compound exerts its biological effects. Phenylpropanoids, as a class, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties. The mechanisms of action for these effects often involve complex interactions with multiple cellular targets and signaling cascades. Further research is required to elucidate the specific molecular mechanisms and signaling pathways modulated by this compound.
References
An In-depth Technical Guide to the Stability and Degradation Profile of Laserine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the stability and degradation profile of the novel therapeutic agent, Laserine. The following sections detail the intrinsic stability of this compound under various stress conditions, including photolytic, thermal, oxidative, and pH-mediated degradation. We present detailed experimental protocols for the analytical methods used to assess stability and characterize degradation products. Furthermore, this guide outlines the primary degradation pathways and provides a summary of the quantitative data obtained from forced degradation studies.
Introduction to this compound
This compound is a promising small molecule inhibitor of the novel kinase, Target Kinase 1 (TK1), which plays a crucial role in the Pathogenic Signaling Cascade (PSC). Its therapeutic potential is currently under investigation for the treatment of various proliferative disorders. A thorough understanding of its stability and degradation characteristics is paramount for the development of a safe, effective, and stable pharmaceutical formulation.
Quantitative Stability Data Summary
The stability of this compound was assessed under various stress conditions as per ICH guidelines. The data presented below summarizes the extent of degradation and the formation of key degradants.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Parameters | Duration | Assay (%) of this compound Remaining | Major Degradant(s) Formed | Remarks |
| Acid Hydrolysis | 0.1 N HCl | 72 hours | 85.2% | L-DEG-01, L-DEG-02 | Significant degradation observed. |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 79.5% | L-DEG-03 | Rapid degradation. |
| Oxidative | 3% H₂O₂ | 48 hours | 92.1% | L-DEG-04 | Moderate degradation. |
| Thermal | 80°C | 7 days | 98.7% | L-DEG-01 | Highly stable to heat. |
| Photolytic | ICH Option 2 | 7 days | 95.4% | L-DEG-05 | Moderate photosensitivity. |
Key Experimental Protocols
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: A stock solution of this compound (1 mg/mL) is prepared in a 50:50 mixture of acetonitrile (B52724) and water.
-
Acid Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 0.1 N HCl and kept at 60°C for 72 hours. The solution is then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 0.1 N NaOH and kept at room temperature for 24 hours. The solution is then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of the stock solution is mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 48 hours, protected from light.
-
Thermal Degradation: A solid sample of this compound is placed in a controlled temperature oven at 80°C for 7 days.
-
Photolytic Degradation: A solution of this compound is exposed to a light source conforming to ICH Q1B guidelines for a period of 7 days. A control sample is kept in the dark.
-
Analysis: All samples are diluted to a final concentration of 100 µg/mL and analyzed by a stability-indicating HPLC-UV method.
Protocol: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start with 95% A, hold for 2 min; ramp to 100% B over 20 min; hold for 5 min; return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Visualization of Pathways and Workflows
This compound's Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the Pathogenic Signaling Cascade.
Caption: Proposed inhibition of the TK1 signaling pathway by this compound.
Experimental Workflow for Degradation Analysis
This workflow outlines the logical steps from sample preparation to data analysis in the forced degradation studies of this compound.
Caption: Workflow for the forced degradation analysis of this compound.
Conclusion
The studies summarized in this guide indicate that this compound is a relatively stable compound, with predictable degradation pathways under hydrolytic and oxidative stress. It exhibits high thermal stability but is moderately sensitive to basic and photolytic conditions. The primary degradation products have been identified as L-DEG-01 through L-DEG-05. These findings are critical for guiding the development of a stable pharmaceutical formulation and for establishing appropriate storage and handling conditions. Further characterization of the identified degradation products is recommended.
In Silico Prediction of Laserine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Laserine, a phenylpropanoid found in plants such as carrots (Daucus carota) and species of the Laserpitium genus, has garnered interest for its potential cytotoxic and antifungal properties. This technical guide provides an in-depth overview of the current knowledge on this compound's bioactivity, with a focus on in silico prediction methodologies. While publicly available quantitative bioactivity data for this compound is scarce, this document leverages data on its isomer, 2-epithis compound, to present a comprehensive framework for predicting its biological effects. This guide details experimental protocols for assessing cytotoxicity, outlines a complete in silico workflow for bioactivity prediction—from molecular docking to ADMET analysis—and visualizes a key signaling pathway potentially modulated by this class of compounds.
Introduction to this compound and its Bioactive Potential
This compound is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[1] Structurally related compounds, such as 2-epithis compound, have demonstrated significant cytotoxic effects against human cancer cell lines, suggesting that phenylpropanoids from dietary sources like carrots could be of interest in oncology research.[2][3] The exploration of this compound's bioactivity is part of a broader effort to identify and characterize novel therapeutic agents from natural products.
Quantitative Bioactivity Data
Direct quantitative bioactivity data for this compound is limited in publicly accessible literature. However, a key study on cytotoxic phenylpropanoids from carrot has reported the bioactivity of its isomer, 2-epithis compound.
Table 1: Cytotoxicity of 2-Epithis compound
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2-Epithis compound | HL-60 (Human promyelocytic leukemia) | MTT Assay | 0.52 | [4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.
Experimental Protocols
To facilitate further research into this compound and its analogs, this section provides detailed methodologies for key in vitro assays.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).[9]
-
Perform serial dilutions of the stock solution to achieve a range of desired concentrations.
-
Add the compound dilutions to the appropriate wells, including a vehicle control (solvent only).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve and fitting it to a suitable model.
-
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.[10][11]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Inoculum Preparation:
-
Culture the fungal strain of interest (e.g., Candida albicans) on an appropriate agar (B569324) medium.
-
Prepare a standardized inoculum suspension in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Compound Dilution:
-
Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
-
Inoculation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
In Silico Prediction of Bioactivity
In the absence of extensive experimental data, in silico methods provide a powerful approach to predict the bioactivity of molecules like this compound.[12][13]
In Silico Workflow
The following diagram illustrates a typical workflow for the computational prediction of a small molecule's bioactivity.
Detailed Methodologies
4.2.1. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15][16]
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound, for instance, from a chemical database like PubChem.
-
Optimize the ligand's geometry and assign partial charges using software like AutoDock Tools.[17]
-
-
Target Preparation:
-
Select a relevant protein target. For cytotoxicity, this could be an enzyme or receptor implicated in cancer cell proliferation (e.g., a kinase or a component of an apoptotic pathway).
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and defining the binding site (grid box).[17]
-
-
Docking Simulation:
-
Use a docking program like AutoDock Vina to perform the docking calculations.[18]
-
The program will explore different conformations of the ligand within the defined binding site and score them based on their binding affinity.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies. A lower binding energy generally indicates a more stable protein-ligand complex.
-
Visualize the interactions between this compound and the amino acid residues of the target protein to understand the molecular basis of the predicted binding.
-
4.2.2. ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.[10][11][19]
Protocol:
-
Input:
-
Use the 2D or 3D structure of this compound as input for ADMET prediction software or web servers.
-
-
Prediction:
-
Utilize tools to predict various physicochemical and pharmacokinetic properties, such as:
-
Absorption: Lipophilicity (logP), water solubility, and intestinal absorption.
-
Distribution: Plasma protein binding and blood-brain barrier penetration.
-
Metabolism: Prediction of metabolic sites by cytochrome P450 enzymes.
-
Excretion: Prediction of renal clearance.
-
Toxicity: Prediction of potential toxicities, such as mutagenicity and carcinogenicity.
-
-
-
Analysis:
-
Evaluate the predicted ADMET profile to assess the potential of this compound as a drug candidate and to identify potential liabilities.
-
Potential Signaling Pathway Involvement
Given the cytotoxic effects of the related compound 2-epithis compound, it is plausible that this compound may induce apoptosis in cancer cells. The p53 signaling pathway is a critical regulator of apoptosis.
This diagram illustrates how a compound like this compound could potentially induce cellular stress, leading to the activation of the p53 tumor suppressor protein. Activated p53 can then trigger apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases and programmed cell death.
Conclusion and Future Directions
While this compound shows promise as a bioactive compound, further research is needed to fully elucidate its therapeutic potential. The lack of extensive quantitative data highlights the need for systematic in vitro screening of this compound and its derivatives against a panel of cancer cell lines and fungal pathogens. The in silico methodologies outlined in this guide provide a robust framework for prioritizing experimental studies and for designing novel analogs with improved bioactivity and pharmacokinetic profiles. Future work should focus on integrating experimental data with computational models to build a comprehensive understanding of this compound's mechanism of action and to accelerate its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic phenylpropanoids from carrot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchhub.com [researchhub.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. kubanni-backend.abu.edu.ng [kubanni-backend.abu.edu.ng]
- 10. 3.5. ADMET Prediction [bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sesquiterpene Coumarin Ethers and Phenylpropanoids from the Roots of Ferula drudeana, the Putative Anatolian Ecotype of the Silphion Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extracts of three Laserpitium L. species and their principal components laserpitine and sesquiterpene lactones inhibit microbial growth and biofilm formation by oral Candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. csmres.co.uk [csmres.co.uk]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. etflin.com [etflin.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Bioactive Compounds from Laserpitium latifolium
These application notes provide a detailed protocol for the extraction of "Laserine" and related bioactive compounds, primarily daucane sesquiterpenoids and phenylpropanoids, from the plant material of Laserpitium latifolium. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Laserpitium latifolium is a plant species known to produce a variety of secondary metabolites with interesting biological activities. Among these are daucane sesquiterpenoids, such as laserpitin (B1674524) and acetyldesoxodehydrolaserpitin, and phenylpropanoids, like laserin and latifolon.[1][2][3][4][5] These compounds have demonstrated cytotoxic and antiproliferative effects, making them of interest for further investigation in drug discovery.[1][2][4] This document outlines a protocol for the extraction and isolation of these compounds from the underground parts of L. latifolium.
Data Presentation
The following table summarizes the quantitative yield of the major bioactive compounds extracted from the underground parts of Laserpitium latifolium using a chloroform-based extraction method. The data is expressed in milligrams per gram of dry plant material.
| Compound | Class | Concentration (mg/g of dry weight) |
| Laserpitin | Daucane Sesquiterpenoid | 17.69[1] |
| Acetyldesoxodehydrolaserpitin | Daucane Sesquiterpenoid | 1.02[1] |
| Laserin | Phenylpropanoid | 0.72[1] |
| Latifolon | Phenylpropanoid | 0.64[1] |
Experimental Protocols
This section details the methodology for the extraction and isolation of bioactive compounds from the underground parts of Laserpitium latifolium.
Materials and Reagents:
-
Dried and powdered underground parts of Laserpitium latifolium
-
Chloroform (B151607) (CHCl₃)
-
Methanol (CH₃OH)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, funnels, etc.)
-
Filtration apparatus
Extraction Protocol:
-
Plant Material Preparation: The underground parts of Laserpitium latifolium are collected, air-dried in a shaded and well-ventilated area, and then finely ground into a powder.
-
Solvent Extraction:
-
The powdered plant material is subjected to extraction with chloroform at room temperature.
-
The extraction is typically carried out for a period of 24 hours with occasional stirring to ensure thorough mixing.
-
The process is repeated three times with fresh solvent to maximize the yield of the extract.
-
-
Filtration and Concentration:
-
The chloroform extracts are combined and filtered to remove any solid plant material.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude chloroform extract.
-
-
Fractionation and Isolation (Column Chromatography):
-
The crude chloroform extract is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate (B1210297), with the concentration of ethyl acetate being progressively increased.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.
-
Fractions with similar TLC profiles are combined and further purified by repeated column chromatography or other purification techniques like preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure compounds (laserpitin, acetyldesoxodehydrolaserpitin, laserin, and latifolon).
-
Compound Identification:
The structure of the isolated compounds is typically elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the extraction and isolation of bioactive compounds.
Representative Signaling Pathway Diagram:
Given that sesquiterpenoids isolated from Laserpitium species have shown anti-inflammatory activity, a representative diagram of the NF-κB signaling pathway, a key regulator of inflammation, is provided below. Sesquiterpenoids can inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[6][7][8][9][10]
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.
References
- 1. acgpubs.org [acgpubs.org]
- 2. ACG Publications - Cytotoxic Activity of Laserpitium latifolium L. Extract and Its Daucane and Phenylpropanoid Constituents [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Laserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laserine is a novel, photoactivatable agent designed for the precise modulation of cellular signaling pathways in vitro. Its mechanism of action is predicated on the targeted absorption of specific wavelengths of light, leading to a localized increase in intracellular signaling cascades. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on cell viability, proliferation, and the Wnt/β-catenin signaling pathway.
Mechanism of Action: this compound, upon photoactivation, is believed to be absorbed by mitochondrial chromophores, leading to an increase in ATP production and the generation of low levels of reactive oxygen species (ROS). This, in turn, can activate transcription factors and modulate key signaling pathways.[1][2] One of the key pathways influenced by this compound is the Wnt/β-catenin signaling cascade, a critical regulator of cell proliferation and differentiation.[3]
Key Applications:
-
Screening and Potency Determination: Quantify the photoactivatable effects of this compound on cellular responses.
-
Mechanism of Action Studies: Elucidate the specific effects of this compound on intracellular signaling.
-
Cellular Phenotypic Assays: Assess the functional consequences of this compound treatment on cell behavior.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cell Viability and Proliferation
| Cell Line | Assay Type | Endpoint | EC50 (nM) | Max Response (% of Control) |
| HEK293 | Cell Viability (MTT) | Formazan (B1609692) Absorbance | 75.3 ± 8.1 | 145 ± 12 |
| HaCaT | Cell Proliferation (EdU) | % EdU Positive Cells | 42.1 ± 5.5 | 180 ± 15 |
| Jurkat | Apoptosis (Annexin V) | % Apoptotic Cells | > 1000 | Not Significant |
Table 2: Modulation of Wnt/β-catenin Signaling by this compound
| Cell Line | Assay Type | Endpoint | IC50 (nM) | Fold Activation (at 100 nM) |
| HEK293T/Wnt-luc | Reporter Gene | Luciferase Activity | 28.7 ± 3.2 | 8.5 ± 1.1 |
| SW480 | High-Content Imaging | β-catenin Nuclear Translocation | 55.4 ± 6.8 | 6.2 ± 0.9 |
| Ls174T | Western Blot | Phospho-LRP6 | 89.2 ± 9.7 | 4.7 ± 0.6 |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol outlines the use of a colorimetric MTT assay to assess the effect of this compound on cell viability.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 24 hours.
-
Photoactivate this compound according to the specified protocol (e.g., expose to a specific wavelength of light for a defined duration).
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Cell Proliferation Assay (EdU)
This protocol describes the use of an EdU incorporation assay to measure the effect of this compound on cell proliferation.
Materials:
-
HaCaT cells
-
DMEM with 10% FBS
-
This compound
-
EdU labeling reagent
-
Click-iT® EdU Alexa Fluor® 488 Imaging Kit
-
Hoechst 33342
-
96-well imaging plates
-
High-content imaging system
Procedure:
-
Seed HaCaT cells in a 96-well imaging plate at a density of 5 x 10^3 cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Photoactivate this compound.
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours.
-
Fix and permeabilize the cells according to the Click-iT® kit protocol.
-
Perform the Click-iT® reaction to label the incorporated EdU with Alexa Fluor® 488.
-
Stain the nuclei with Hoechst 33342.
-
Acquire images using a high-content imaging system and analyze the percentage of EdU-positive cells.
Wnt/β-catenin Reporter Gene Assay
This protocol details the measurement of Wnt/β-catenin pathway activation using a luciferase reporter gene assay.
Materials:
-
HEK293T/Wnt-luc cells (stably expressing a Wnt-responsive luciferase reporter)
-
DMEM with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed HEK293T/Wnt-luc cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Treat cells with a serial dilution of this compound for 18 hours.
-
Photoactivate this compound.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
Visualizations
Caption: Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for MTT cell viability assay.
Caption: Experimental workflow for EdU cell proliferation assay.
References
- 1. Biological Effects of Low Level Laser Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on the Cellular Mechanisms of Low-Level Laser Therapy Use in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low‐level laser activates Wnt/β‐catenin signaling pathway‐promoting hair follicle stem cell regeneration and wound healing: Upregulate the expression of key downstream gene Lef 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity Assay of Laserine on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract: These application notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of the novel compound, Laserine, on various cancer cell lines. This document outlines detailed protocols for the widely used MTT assay, a colorimetric method for quantifying cell viability.[1] Furthermore, it includes templates for data presentation and visual representations of the experimental workflow and a potential signaling pathway to facilitate the clear and effective communication of research findings.
Introduction to Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental tools in cancer research and drug discovery for screening potential therapeutic compounds. These assays measure the ability of a substance to induce cell death or inhibit cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly employed method that assesses the metabolic activity of cells as an indicator of their viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][3] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.[1] This allows for the quantitative determination of a compound's cytotoxic potential.
Data Presentation: Cytotoxic Effects of this compound
Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of experimental results. The half-maximal inhibitory concentration (IC50) is a key metric derived from cytotoxicity assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound against a panel of cancer cell lines should be summarized in a structured table.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) |
| MCF-7 | Breast | 15.2 ± 1.8 |
| HeLa | Cervical | 22.5 ± 2.1 |
| A549 | Lung | 35.8 ± 3.5 |
| HepG2 | Liver | 18.9 ± 2.3 |
| HCT116 | Colon | 28.4 ± 2.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols: MTT Assay
This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxicity of this compound on adherent cancer cell lines.
Materials and Reagents
-
Selected human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Procedure
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using standard trypsinization methods.
-
Perform a cell count to determine the cell concentration.
-
Dilute the cells in complete culture medium to a seeding density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final solvent concentration should not exceed 0.5% to prevent solvent-induced toxicity.[1]
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the designated wells in triplicate.
-
Include the following controls on each plate:[1]
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for this compound.
-
Blank Control: Wells containing medium only, with no cells.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.[1]
-
Percentage Viability: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is considered 100% viability).
-
Percentage Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
-
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[4]
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Potential Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates a hypothetical signaling pathway through which this compound might induce apoptosis in cancer cells. Many anticancer agents exert their effects by activating intrinsic or extrinsic apoptotic pathways.[5][6] This diagram depicts the induction of the intrinsic pathway, often triggered by cellular stress.
Caption: Hypothetical intrinsic apoptotic signaling pathway induced by this compound.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial in vitro assessment of the cytotoxic properties of novel compounds such as this compound. Adherence to standardized assays like the MTT method ensures the generation of reproducible and comparable data, which is essential for the preclinical evaluation of potential anticancer agents. The visual aids for the experimental workflow and potential signaling pathways offer a clear and effective means of communicating complex scientific information.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Estrogenic Activity Assay for a Test Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive overview and detailed protocols for determining the estrogenic activity of a test compound, referred to herein as "Test Compound X". The assessment of estrogenic activity is crucial for screening potential endocrine-disrupting chemicals (EDCs), evaluating the estrogenic or anti-estrogenic potential of drug candidates, and ensuring the safety of various chemical compounds.[1][2] This document outlines three common in vitro assays: the MCF-7 Cell Proliferation (E-SCREEN) Assay, the Estrogen Receptor (ER) Competitive Binding Assay, and a Reporter Gene Assay.[2]
Estrogen Signaling Pathway
Estrogenic compounds typically exert their effects by binding to estrogen receptors (ERs), which are members of the nuclear receptor superfamily.[2] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.[2] The activated receptor-ligand complex then translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter region of target genes.[2][3] This interaction modulates the transcription of these genes, leading to the synthesis of new proteins that alter cellular functions.[2][4][5]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Listerine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for evaluating the antimicrobial susceptibility of Listerine, a widely used antiseptic mouthwash. The information is intended for professionals in research and development to assess its efficacy against various microorganisms.
Introduction
Listerine is an over-the-counter antiseptic mouthwash containing a fixed combination of four essential oils: thymol, menthol, eucalyptol, and methyl salicylate.[1] These components contribute to its broad-spectrum antimicrobial activity against oral bacteria.[2][3] The primary mechanism of action involves the disruption of the bacterial cell wall, leading to protein denaturation and alteration of bacterial enzyme activity.[3][4] This document outlines the standardized methods for quantifying the antimicrobial efficacy of Listerine through in vitro susceptibility testing.
Data Presentation: Quantitative Antimicrobial Activity
The antimicrobial efficacy of Listerine has been evaluated against a range of oral pathogens. The following tables summarize the key quantitative data from various studies, focusing on Zone of Inhibition (ZOI) and Minimum Inhibitory Concentration (MIC) values.
Table 1: Zone of Inhibition (ZOI) Diameters for Listerine Against Various Oral Bacteria
| Bacterial Species | Concentration of Listerine | Mean Zone of Inhibition (mm) ± SD | Reference |
| Staphylococcus spp. | 100% | 19.60 ± 4.22 | [5] |
| Streptococcus spp. | 100% | Not specified, but susceptible | [5] |
| Prevotella spp. | 100% | Not specified, but susceptible | [5] |
| Bacillus spp. | 100% | Not specified, but susceptible | [5] |
| Clostridium spp. | 100% | Not specified, but susceptible | [5] |
| Klebsiella spp. | 100% | 2.88 ± 0.97 | [5] |
| Pseudomonas spp. | 100% | 1.90 ± 0.93 | [5] |
| Supragingival plaque microbiota | Undiluted | No inhibition zone | [6][7] |
| Streptococcus mutans | Undiluted (Listerine-Zero) | Not specified, but effective | [8] |
| Streptococcus mutans | Undiluted (Listerine-green tea) | Not specified, but effective | [8] |
Note: The study by Pan et al. (2015) showed no zone of inhibition for Listerine in a disc diffusion assay against supragingival plaque microbiota, while another study by Okhuoya et al. (2025) demonstrated significant zones of inhibition against specific plaque-associated bacteria.[5][6][7] This highlights the importance of standardized testing conditions.
Table 2: Minimum Inhibitory Concentration (MIC) of Listerine
| Microbial Target | MIC | Reference |
| Various oral microorganisms (38 of 54 strains) | 4 to 32-fold dilution | [2] |
| Cariogenic organisms | 4 to 32-fold dilution | [9] |
Note: A study found that at a 70% dilution, Listerine showed no detectable antimicrobial activity against the tested bacteria.[5]
Experimental Protocols
The following are detailed protocols for two standard methods of antimicrobial susceptibility testing suitable for evaluating Listerine.
1. Agar (B569324) Disk Diffusion Method (Kirby-Bauer Test)
This method is used to qualitatively assess the antimicrobial activity of a substance by measuring the diameter of the zone of inhibition.[10]
Materials:
-
Listerine (and desired dilutions)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Streptococcus mutans)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator
-
Calipers or ruler
Protocol:
-
Inoculum Preparation:
-
From a pure culture, select 4-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[10]
-
-
Disk Application:
-
Aseptically apply sterile filter paper disks impregnated with a known volume of Listerine (or its dilutions) onto the surface of the inoculated agar plate.
-
Ensure the disks are placed firmly to make complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Data Collection:
-
After incubation, measure the diameter of the zone of complete inhibition (where no visible growth occurs) around each disk in millimeters (mm).
-
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11]
Materials:
-
Listerine
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Cultures of test microorganisms
-
Sterile saline or broth for dilutions
-
Micropipettes and sterile tips
-
Incubator
-
Plate reader (optional, for turbidity measurement)
Protocol:
-
Preparation of Listerine Dilutions:
-
Prepare a serial two-fold dilution of Listerine in CAMHB directly in the 96-well plate. For example, start with a 1:2 dilution and proceed to 1:4, 1:8, 1:16, 1:32, etc.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile broth or saline, adjusted to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plate:
-
Add the standardized inoculum to each well containing the Listerine dilutions.
-
Include a positive control well (broth with inoculum, no Listerine) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Listerine at which there is no visible growth (turbidity) of the microorganism.[11] This can be determined by visual inspection or by using a plate reader to measure optical density.
-
Visualizations
Diagram 1: Experimental Workflow for Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion method.
Diagram 2: Experimental Workflow for Broth Microdilution (MIC)
References
- 1. A Preliminary Investigation on the Antimicrobial Activity of Listerine®, Its Components, and of Mixtures Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial effects of Listerine on oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kenvuepro.com [kenvuepro.com]
- 4. dentalproductshopper.com [dentalproductshopper.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Antimicrobial Effects of Three Different Mouthwashes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Antimicrobial Effects of Three Different Mouthwashes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. asm.org [asm.org]
- 11. youtube.com [youtube.com]
Application Note: Evaluating Laserine as a Potential Serine Protease Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Laserine is a sesquiterpene lactone, a natural product found in plants of the Laserpitium genus.[1] Natural products are a significant source of novel chemical scaffolds for drug discovery. Extracts from plants containing this compound have shown potential to inhibit various enzymes, including acetylcholinesterase and α-glucosidase, suggesting that their constituent compounds may have therapeutic bioactivity.[1]
This application note provides a detailed protocol for evaluating the potential of purified this compound (CAS 19946-83-9) as an inhibitor of a specific enzyme class: serine proteases.[2][3] Human Neutrophil Elastase (HNE) is selected as a representative serine protease due to its critical role in inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).[4] HNE degrades elastin (B1584352) and other extracellular matrix proteins, and its unchecked activity contributes to tissue damage.[4] Inhibitors of HNE are therefore of significant therapeutic interest.
The following protocols describe a robust method for determining the half-maximal inhibitory concentration (IC50) of this compound against HNE and for conducting preliminary mechanism of action (MOA) studies using a fluorogenic substrate assay.[5][6]
Principle of the Assay
The enzyme inhibition assay quantifies the ability of a test compound to reduce the catalytic activity of an enzyme. This protocol utilizes a fluorogenic substrate, MeOSuc-AAPV-AMC, which is specifically cleaved by Human Neutrophil Elastase (HNE). Upon cleavage, the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity. When an inhibitor like this compound is present, it binds to the enzyme, reducing its ability to cleave the substrate and thus lowering the rate of fluorescence generation.[4] The potency of the inhibitor is determined by measuring the concentration required to reduce enzyme activity by 50% (the IC50 value).[7][8]
Experimental Protocols
This protocol details the steps to measure the IC50 of this compound against HNE.
A. Materials and Reagents
-
This compound (TargetMol, Cat. T125424 or similar)[3]
-
Recombinant Human Neutrophil Elastase (HNE)
-
Elastase Substrate, Fluorogenic: MeOSuc-AAPV-AMC
-
Sivelestat (or another known HNE inhibitor) as a positive control
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Solid black, flat-bottom 96-well assay plates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
B. Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform an 11-point serial dilution (1:3 ratio) of the this compound stock solution in DMSO to create a concentration range for the assay (e.g., 10 mM down to 0.17 µM).
-
Prepare a stock solution of the positive control inhibitor (e.g., Sivelestat) in the same manner.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X working solution of HNE in Assay Buffer. The final concentration should be determined empirically to ensure a robust linear signal within the desired reaction time (e.g., a final concentration of 10 nM).[9]
-
Prepare a 2X working solution of MeOSuc-AAPV-AMC substrate in Assay Buffer. The concentration should be at or near its Michaelis constant (Km) for accurate IC50 determination (e.g., a final concentration of 100 µM).[9]
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound, control inhibitor, or DMSO alone to the appropriate wells of a 96-well plate.
-
Controls:
-
Negative Control (0% Inhibition): 1 µL DMSO.
-
Positive Control (100% Inhibition): 1 µL of a high concentration of Sivelestat (e.g., 100 µM final).
-
Blank (No Enzyme): 1 µL DMSO.
-
-
Perform all additions in triplicate.
-
-
Reaction and Incubation:
-
Add 50 µL of the 2X HNE working solution to all wells except the "Blank" wells. Add 50 µL of Assay Buffer to the "Blank" wells.
-
Mix gently and pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[5]
-
Initiate the enzymatic reaction by adding 50 µL of the 2X substrate working solution to all wells. The total volume in each well is now 100 µL.
-
-
Detection:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 30 minutes.
-
C. Data Analysis
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the RFU vs. time curve (mRFU/min).
-
Calculate the Percentage of Inhibition for each this compound concentration using the following formula:[10] % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[10][11]
This experiment helps to determine the mode of inhibition (e.g., competitive, non-competitive).[12]
A. Procedure
-
Prepare reagents as in Protocol 1. Use a fixed, known concentration of this compound (e.g., at or near its IC50 value).
-
Create a serial dilution of the substrate (MeOSuc-AAPV-AMC) to generate a range of concentrations (e.g., 0.25x to 8x the Km value).
-
Set up two sets of reactions: one without this compound and one with the fixed concentration of this compound.
-
For each set, measure the initial reaction rates at each substrate concentration.
-
Plot the reaction rates against substrate concentration for both sets and fit the data to the Michaelis-Menten equation to determine the apparent Vmax (maximum reaction rate) and Km (substrate concentration at half-Vmax).[13]
B. Data Interpretation
-
Competitive Inhibition: Vmax remains unchanged, but Km increases. The inhibitor competes with the substrate for the enzyme's active site.[13]
-
Non-competitive Inhibition: Vmax decreases, but Km remains unchanged. The inhibitor binds to a site other than the active site.[12]
-
Uncompetitive Inhibition: Both Vmax and Km decrease. The inhibitor binds only to the enzyme-substrate complex.[12]
-
Mixed Inhibition: Both Vmax and Km change. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[12]
Data Presentation
The following tables present illustrative data from a hypothetical experiment.
Table 1: Example Raw Data (Reaction Rates in mRFU/min)
| This compound [µM] | Replicate 1 | Replicate 2 | Replicate 3 | Average Rate |
|---|---|---|---|---|
| 100.00 | 15.8 | 16.1 | 15.5 | 15.8 |
| 33.33 | 28.3 | 29.5 | 27.9 | 28.6 |
| 11.11 | 55.4 | 54.1 | 56.0 | 55.2 |
| 3.70 | 98.7 | 101.2 | 99.5 | 99.8 |
| 1.23 | 155.6 | 153.9 | 158.1 | 155.9 |
| 0.41 | 189.2 | 192.5 | 190.4 | 190.7 |
| 0.14 | 205.1 | 203.8 | 206.6 | 205.2 |
| 0.00 (Control) | 210.4 | 212.1 | 209.8 | 210.8 |
| Blank | 15.2 | 15.4 | 15.0 | 15.2 |
Table 2: Calculated IC50 Values
| Compound | IC50 (µM) [95% C.I.] |
|---|---|
| This compound | 4.15 [3.88 - 4.44] |
| Sivelestat | 0.05 [0.04 - 0.06] |
Table 3: Example Kinetic Parameters from MOA Study
| Condition | Apparent Vmax (mRFU/min) | Apparent Km (µM) | Probable MOA |
|---|---|---|---|
| HNE Alone | 250.4 | 105.2 | - |
| HNE + 4 µM this compound | 248.9 | 215.8 | Competitive |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C21H26O7 | CID 102571636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. scbt.com [scbt.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. courses.edx.org [courses.edx.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 13. bio.libretexts.org [bio.libretexts.org]
Techniques for Derivatizing Laserine for Improved Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laserine, a sesquiterpenoid ester found in plants of the Ferula genus, represents a promising natural product scaffold for drug discovery.[1] Compounds from Ferula species are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, often attributed to their sesquiterpene coumarin (B35378) and ester constituents.[2][3][4] This document provides detailed application notes and protocols for the chemical derivatization of this compound to enhance its therapeutic potential. The following sections outline strategies for structural modification, present hypothetical structure-activity relationship (SAR) data, and provide detailed experimental procedures.
Rationale for Derivatization
The primary goal of derivatizing this compound is to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Key areas for modification on the this compound scaffold include the ester functional groups and the aromatic ring. Potential improvements through derivatization include:
-
Enhanced Antimicrobial Activity: Modification of lipophilicity and introduction of pharmacophores known to interact with microbial targets.
-
Increased Anti-inflammatory Effects: Altering the molecule to improve interaction with inflammatory pathway proteins.
-
Potentiated Cytotoxic Activity: Introducing functionalities that can enhance cytotoxicity against cancer cell lines.
-
Improved Bioavailability: Modifying the structure to increase solubility and cell permeability.
Proposed Derivatization Strategies
Based on the structure of this compound, several derivatization strategies can be employed. The two ester groups and the aromatic ring are primary targets for chemical modification.
Modification of the Ester Groups
The ester moieties in this compound are susceptible to hydrolysis and can be modified to amides or other esters to alter the compound's stability and biological activity.
-
Aminolysis: Conversion of the esters to amides can introduce new hydrogen bonding capabilities and alter the molecule's polarity. This can be achieved by reacting this compound with a variety of primary or secondary amines in the presence of a suitable catalyst.
-
Transesterification: Replacing the existing ester groups with different alkyl or aryl esters can modulate the lipophilicity and steric hindrance of the molecule, potentially leading to improved target binding.
Aromatic Ring Substitution
The benzene (B151609) ring of the this compound molecule can be a target for electrophilic substitution reactions to introduce various functional groups.
-
Nitration: Introduction of a nitro group can be a precursor for further functionalization, such as reduction to an amino group, which can then be acylated or alkylated.
-
Halogenation: The introduction of halogen atoms (e.g., Cl, Br, F) can significantly alter the electronic properties and lipophilicity of the molecule, often leading to enhanced biological activity.
Data Presentation: Hypothetical Structure-Activity Relationship (SAR) Data
The following tables present hypothetical quantitative data to illustrate how the biological activities of this compound derivatives could be compared. This data is for illustrative purposes only and is not based on actual experimental results.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives against Staphylococcus aureus
| Compound | Modification | MIC (µg/mL) |
| This compound | Parent Compound | 64 |
| LD-AM1 | C-1' Amide (Propylamine) | 32 |
| LD-AM2 | C-1' Amide (Aniline) | 16 |
| LD-TE1 | C-1' Ester (Benzyl ester) | 48 |
| LD-AR1 | 6'-Nitro substitution | 128 |
| LD-AR2 | 6'-Amino substitution | 32 |
| LD-AR3 | 6'-Chloro substitution | 8 |
Table 2: Hypothetical Cytotoxic Activity of this compound Derivatives against HeLa Cancer Cell Line
| Compound | Modification | IC50 (µM) |
| This compound | Parent Compound | >100 |
| LD-AM1 | C-1' Amide (Propylamine) | 75.2 |
| LD-AM2 | C-1' Amide (Aniline) | 42.1 |
| LD-TE1 | C-1' Ester (Benzyl ester) | 98.5 |
| LD-AR1 | 6'-Nitro substitution | 88.9 |
| LD-AR2 | 6'-Amino substitution | 55.4 |
| LD-AR3 | 6'-Chloro substitution | 15.8 |
Experimental Protocols
The following are detailed, hypothetical protocols for the derivatization of this compound.
Protocol 1: Aminolysis of this compound
Objective: To synthesize amide derivatives of this compound by reacting it with primary amines.
Materials:
-
This compound
-
Anhydrous Toluene (B28343)
-
Sodium methoxide (B1231860) (catalyst)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous toluene (20 mL) in a round bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add propylamine (1.2 mmol) to the solution.
-
Add a catalytic amount of sodium methoxide (0.1 mmol).
-
Reflux the reaction mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate (B1210297) gradient to obtain the desired amide derivative (LD-AM1).
Protocol 2: Aromatic Nitration of this compound
Objective: To introduce a nitro group onto the aromatic ring of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice bath
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid (5 mL) to this compound (1 mmol) with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 mmol) to concentrated sulfuric acid (2 mL) in a separate flask, keeping it cool.
-
Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the temperature below 10°C.
-
Stir the reaction mixture at 0-5°C for 2 hours.
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.
-
The crude product (LD-AR1) can be purified by recrystallization or column chromatography.
Visualizations
Signaling Pathway Diagram
References
- 1. Review of the traditional uses, phytochemistry, pharmacology and toxicology of giant fennel (Ferula communis L. subsp. communis) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpn.org [rjpn.org]
- 3. researchgate.net [researchgate.net]
- 4. Biologically active sesquiterpene coumarins from Ferula species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Probe "Laserine": A Case of Unidentified Identity in Molecular Biology
Despite a comprehensive search of scientific literature and chemical databases, a specific chemical probe named "Laserine" for use in molecular biology could not be identified. It is possible that "this compound" is a misnomer, a highly niche or newly developed compound not yet widely documented, or an internal designation not in public use.
Researchers, scientists, and drug development professionals interested in light-activated chemical probes are encouraged to explore established methods. One such prominent technique is Light Activated Structural Examination of RNA by high-throughput sequencing (LASER-Seq) , which utilizes a light-generated nicotinoyl nitrenium ion to probe RNA structure. This document will, therefore, focus on the principles and applications of the chemical probe used in LASER-Seq as a representative example of a light-activated chemical probe in molecular biology.
Application Notes: The LASER-Seq Chemical Probe
Introduction:
Light Activated Structural Examination of RNA by high-throughput sequencing (LASER-Seq) is a powerful method for analyzing RNA structure both in vitro and in vivo.[1] It employs a light-generated nicotinoyl nitrenium ion as a chemical probe to covalently modify accessible adenosine (B11128) and guanosine (B1672433) residues in RNA molecules.[1] The reactivity of this probe is governed by the solvent accessibility of the C8 position of these purine (B94841) bases, providing valuable insights into RNA tertiary structure and RNA-protein interactions.[1]
Principle of Action:
The LASER-Seq method is based on the photoactivation of a precursor molecule, which generates a highly reactive nicotinoyl nitrenium ion. This ion then rapidly reacts with the electron-rich C8 position of adenosine and guanosine residues in RNA that are accessible to the solvent. The resulting covalent adducts can be detected by reverse transcription, either as stops (RT-stop) or as mutations (mutational profiling or MaP), allowing for the high-throughput analysis of RNA structure via sequencing.[1] A key advantage of this technique is its ability to modify nucleotides within paired regions, enabling the study of conformational changes in highly structured RNAs.[1]
Quantitative Data Summary
Quantitative data for the LASER-Seq probe is typically presented in the context of reactivity profiles for specific RNA molecules under different conditions. While specific binding affinities or IC50 values are not applicable in the same way as for a typical drug molecule, the reactivity of the probe at each nucleotide provides a quantitative measure of its accessibility.
Table 1: Representative Reactivity Data for LASER-Seq Probe
| RNA Target | Nucleotide Position | Condition A (e.g., Unfolded) Reactivity (Arbitrary Units) | Condition B (e.g., Folded with Protein) Reactivity (Arbitrary Units) | Fold Change (B/A) | Structural Interpretation |
| Ribosomal RNA | A532 | 0.85 | 0.21 | 0.25 | Protected by protein binding |
| Ribosomal RNA | G781 | 0.92 | 0.88 | 0.96 | Remains accessible |
| Riboswitch | A65 | 0.34 | 0.95 | 2.79 | Becomes more accessible upon ligand binding |
| Riboswitch | G112 | 0.78 | 0.15 | 0.19 | Becomes less accessible upon ligand binding |
Note: The data presented in this table is illustrative and intended to represent the type of quantitative information obtained from a LASER-Seq experiment. Actual values would be specific to the RNA and experimental conditions.
Experimental Protocols
1. Preparation of Cells/RNA for LASER-Seq:
-
For in vivo studies:
-
Culture cells to the desired density.
-
Resuspend cells in a suitable buffer (e.g., PBS).
-
Add the nicotinoyl azide (B81097) precursor to the cell suspension to a final concentration of 1 mM.
-
Incubate for 10 minutes at room temperature to allow for cell penetration.
-
-
For in vitro studies:
-
Purify and refold the RNA of interest in a suitable buffer.
-
Add the nicotinoyl azide precursor to the RNA solution to a final concentration of 1 mM.
-
2. Photoactivation and RNA Modification:
-
Place the sample in a suitable container (e.g., a petri dish or a microcentrifuge tube).
-
Irradiate the sample with a UV lamp (typically 350 nm) for a defined period (e.g., 1-5 minutes) on ice. The optimal irradiation time should be determined empirically.
-
Immediately quench the reaction by adding a scavenger molecule (e.g., 100 mM guanosine).
3. RNA Extraction and Purification:
-
Extract total RNA from the cells or in vitro reaction using a standard RNA extraction method (e.g., TRIzol or a column-based kit).
-
Treat the RNA with DNase I to remove any contaminating DNA.
-
Purify the RNA to remove any remaining unincorporated probe and other contaminants.
4. Reverse Transcription and Library Preparation:
-
For RT-stop analysis:
-
Perform reverse transcription using a fluorescently labeled primer specific to the RNA of interest.
-
Analyze the resulting cDNA fragments on a capillary electrophoresis instrument.
-
-
For Mutational Profiling (MaP):
-
Perform reverse transcription using a reverse transcriptase that has a higher propensity to misincorporate nucleotides at the site of the adduct (e.g., manganese-containing buffer).
-
Amplify the resulting cDNA by PCR.
-
Prepare a sequencing library from the PCR products.
-
5. Sequencing and Data Analysis:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference transcriptome.
-
Calculate the mutation rate or RT-stop frequency at each nucleotide position.
-
Normalize the reactivity data and visualize the structural information.
Visualizations
Caption: Experimental workflow for LASER-Seq.
Caption: Mechanism of RNA modification in LASER-Seq.
References
Application Notes and Protocols for the In Vivo Formulation of a Novel Test Compound
Disclaimer: The compound "Laserine" is marketed as a traditional herbal cough syrup and, as of this writing, lacks comprehensive publicly available scientific data regarding its active pharmaceutical ingredients (APIs), mechanism of action, and pharmacokinetics.[1] Therefore, providing specific in vivo study formulations and protocols for "this compound" is not scientifically feasible.
The following application notes and protocols are presented as a detailed, generalized guide for researchers, scientists, and drug development professionals working with a novel, hypothetical, poorly water-soluble test compound, hereafter referred to as "Test Compound L." This guide outlines the critical steps for developing a suitable formulation for in vivo studies and the subsequent experimental protocols.
Application Notes
Introduction to In Vivo Formulation Development
The successful in vivo evaluation of a new chemical entity (NCE) is critically dependent on the development of an appropriate drug formulation. For poorly water-soluble compounds like our hypothetical Test Compound L, achieving adequate bioavailability is a primary challenge.[2][3] The goal of formulation is to create a delivery system that is stable, safe, and allows for consistent and reproducible dosing in animal models.[4][5] This document provides a framework for the formulation and preclinical evaluation of Test Compound L.
Preformulation Studies
Before formulation development, a thorough characterization of the physicochemical properties of Test Compound L is essential. These preformulation studies provide the foundation for selecting an appropriate formulation strategy.[3]
Table 1: Physicochemical Properties of Test Compound L (Hypothetical Data)
| Property | Value | Significance |
| Molecular Weight | 450.5 g/mol | Influences diffusion and solubility. |
| Aqueous Solubility | < 0.1 µg/mL | Indicates poor water solubility, requiring enabling formulations. |
| LogP | 4.2 | High lipophilicity suggests good membrane permeability but poor aqueous solubility. |
| pKa | 8.5 (weak base) | pH-dependent solubility; may be more soluble in acidic conditions. |
| Crystalline Form | Polymorph II | Different polymorphs can have different solubility and stability. |
| Melting Point | 185°C | High melting point can indicate strong crystal lattice energy and lower solubility. |
Formulation Strategy Selection
Based on the preformulation data, several strategies can be employed to enhance the solubility and bioavailability of Test Compound L for in vivo studies.
-
Co-solvent Systems: A common initial approach for intravenous (IV) and oral (PO) dosing in early-stage studies involves dissolving the compound in a mixture of a water-miscible organic solvent and an aqueous vehicle.[2][6]
-
Lipid-Based Formulations: For oral administration, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.[6]
-
Nanosuspensions: If the compound is poorly soluble in both aqueous and organic media, wet milling to create a nanosuspension can be a viable option.[6]
-
Amorphous Solid Dispersions (ASDs): For oral formulations, creating an ASD by dispersing the compound in a polymer matrix can significantly enhance dissolution rates.[7][8]
For the purpose of these protocols, we will focus on the development of a co-solvent system for intravenous administration and an amorphous solid dispersion for oral administration.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous (IV) Administration
This protocol describes the preparation of a common co-solvent system for solubilizing a hydrophobic compound for IV injection in preclinical models.[2]
1.1. Materials:
-
Test Compound L
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG 400 (Polyethylene glycol 400)
-
Sterile Saline (0.9% NaCl)
-
Sterile 0.22 µm syringe filters
1.2. Equipment:
-
Analytical balance
-
Vortex mixer
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system
1.3. Procedure:
-
Weigh the required amount of Test Compound L based on the desired final concentration (e.g., 2 mg/mL).
-
Dissolve Test Compound L in a minimal amount of DMSO. A common starting ratio is 10% of the final volume.
-
Add PEG 400 to the solution and mix thoroughly. A typical ratio is 40% of the final volume.[2]
-
Slowly add the sterile saline dropwise while continuously vortexing to prevent precipitation. This will constitute the remaining 50% of the volume.[2]
-
Visually inspect the final solution for clarity and any signs of precipitation.
-
Measure the pH of the final formulation to ensure it is within a physiologically tolerable range (typically pH 6.5-8.0).
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
Store the formulation at 4°C, protected from light, until use.
1.4. Formulation Characterization:
-
Concentration Verification: Confirm the final concentration of Test Compound L in the vehicle using a validated HPLC method.[2]
-
Stability: Assess the short-term stability of the formulation at the storage temperature and at room temperature for the expected duration of the experiment.
Table 2: Example IV Formulation Composition
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent for the compound. |
| PEG 400 | 40% | Co-solvent and solubility enhancer. |
| Sterile Saline | 50% | Aqueous vehicle for injection. |
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) for Oral (PO) Administration
This protocol details the preparation of an ASD using the solvent evaporation method to improve the oral bioavailability of Test Compound L.[7]
2.1. Materials:
-
Test Compound L
-
PVP K30 (Polyvinylpyrrolidone K30)
-
Methanol (B129727) (or other suitable volatile solvent)
-
Mortar and pestle
-
0.9% Carboxymethylcellulose (CMC) solution for suspension
2.2. Equipment:
-
Rotary evaporator
-
Vacuum oven
-
Analytical balance
2.3. Procedure:
-
Determine the optimal ratio of Test Compound L to PVP K30 (e.g., 1:4 w/w).
-
Dissolve both Test Compound L and PVP K30 in a sufficient volume of methanol in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.
-
Dry the film further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
For dosing, suspend the powdered ASD in a 0.9% CMC solution to the desired concentration (e.g., 5 mg/mL).
2.4. ASD Characterization:
-
In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to confirm enhanced release compared to the crystalline compound.[7]
-
Pharmacokinetics (PK) Study: Conduct an in vivo PK study in a relevant animal model (e.g., mice or rats) to evaluate the oral bioavailability.[7][8]
Protocol 3: In Vivo Pharmacokinetic Study in Mice
3.1. Animal Model:
-
Male BALB/c mice, 8-10 weeks old.
3.2. Dosing:
-
IV Group: Administer the co-solvent formulation of Test Compound L via tail vein injection at a dose of 2 mg/kg.
-
PO Group: Administer the ASD suspension of Test Compound L via oral gavage at a dose of 10 mg/kg.
3.3. Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the saphenous vein at predefined time points:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood to plasma by centrifugation and store at -80°C until analysis.
3.4. Bioanalysis:
-
Quantify the concentration of Test Compound L in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
3.5. Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software.
Table 3: Hypothetical Pharmacokinetic Parameters for Test Compound L
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 450 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 1800 | 3600 |
| Half-life (h) | 3.5 | 4.2 |
| Bioavailability (%) | N/A | 40% |
Visualizations
Hypothetical Signaling Pathway for Test Compound L
The following diagram illustrates a hypothetical mechanism of action for Test Compound L, where it inhibits a pro-inflammatory signaling cascade.
Caption: Hypothetical signaling pathway for Test Compound L.
Experimental Workflow for In Vivo Study
This diagram outlines the logical flow of the in vivo pharmacokinetic study described in Protocol 3.
Caption: Experimental workflow for the pharmacokinetic study.
References
- 1. k24klik.com [k24klik.com]
- 2. benchchem.com [benchchem.com]
- 3. sofpromed.com [sofpromed.com]
- 4. callanpharma.com [callanpharma.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. benchchem.com [benchchem.com]
- 7. Formulation, characterization and in vivo and in vitro evaluation of aloe-emodin-loaded solid dispersions for dissolution enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Laserine Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Laserine from plant materials, primarily from species of the Ferula genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources can it be extracted?
This compound is a sesquiterpenoid ester, a type of natural organic compound.[1][2][3] It has been identified and isolated from various plants belonging to the Ferula genus, including Ferula communis, Ferula linkii, and Ferula tingitana.[1]
Q2: Which solvents are most effective for extracting this compound?
The choice of solvent is critical for achieving a high yield of this compound. Polar and semi-polar solvents have shown good efficacy in extracting chemical constituents from Ferula species. Ethanol (B145695), methanol (B129727), and acetone (B3395972) are commonly used.[4][5] A study on Ferula communis fruit extracts demonstrated that ethanol and methanol provided the highest extraction yields for total phenolic and flavonoid content, which can be indicative of overall extraction efficiency.[4] For sesquiterpene coumarins, which are structurally related to this compound, hydroethanolic solutions (e.g., 70% ethanol) are often effective.[6]
Q3: What are the recommended extraction methods for improving this compound yield?
Several extraction techniques can be employed, each with its advantages and disadvantages. Common methods include:
-
Maceration: A simple technique involving soaking the plant material in a chosen solvent. While straightforward, it may result in lower yields compared to more advanced methods.[6]
-
Soxhlet Extraction: A continuous extraction method that can provide higher yields than maceration but involves prolonged heating, which may risk degrading thermally sensitive compounds.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[7][8] It often requires shorter extraction times and can be performed at lower temperatures, reducing the risk of compound degradation.[8]
Q4: How can I monitor the success of my this compound extraction?
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a suitable method for the identification and quantification of this compound and other sesquiterpene coumarins in your extract.[9][10] This technique allows for the separation and measurement of individual compounds in a complex mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound. 2. Insufficient Extraction Time: The duration of the extraction may not be adequate for complete recovery. 3. Poor Plant Material Quality: The concentration of this compound can vary depending on the plant's age, origin, and storage conditions. 4. Particle Size: Large particle size of the plant material can limit solvent penetration. | 1. Solvent Optimization: Test a range of solvents with varying polarities, such as ethanol, methanol, acetone, and ethyl acetate, or their aqueous mixtures (e.g., 70% ethanol).[4][6] 2. Optimize Extraction Time: For UAE, experiment with different sonication times (e.g., 15, 30, 45, 60 minutes).[8] For maceration, ensure sufficient soaking time (e.g., 24 hours).[8] 3. Use High-Quality Material: Whenever possible, use freshly harvested and properly dried plant material. 4. Reduce Particle Size: Grind the plant material to a fine powder to increase the surface area for extraction. |
| Degradation of this compound | 1. High Temperature: this compound, being an ester, may be susceptible to hydrolysis or degradation at elevated temperatures, especially during prolonged methods like Soxhlet extraction.[11][12] 2. Inappropriate Solvent pH: Extreme pH conditions can catalyze the degradation of esters. 3. Presence of Degrading Enzymes: Plant enzymes released during extraction could potentially degrade this compound. | 1. Use Low-Temperature Methods: Prefer Ultrasound-Assisted Extraction (UAE) or maceration at room temperature over high-temperature methods. 2. Maintain Neutral pH: Use neutral solvents and avoid acidic or basic conditions unless specifically required for fractionation. 3. Solvent Pre-treatment: Consider a preliminary extraction with a non-polar solvent like hexane (B92381) to remove interfering substances before the main extraction. |
| Co-extraction of Impurities | 1. Solvent Non-selectivity: The chosen solvent may be co-extracting a wide range of other compounds, making purification difficult. 2. Presence of Pigments and Waxes: Chlorophyll and other pigments are often co-extracted, especially with less polar solvents. | 1. Solvent Selection: Use a solvent with optimal selectivity for this compound. Stepwise extraction with solvents of increasing polarity can help in fractionation. 2. De-fatting Step: A pre-extraction with a non-polar solvent like hexane can remove lipids and waxes. 3. Purification: Employ chromatographic techniques like column chromatography or preparative HPLC for the purification of the crude extract. |
| Emulsion Formation during Liquid-Liquid Extraction | 1. Presence of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions between aqueous and organic phases. | 1. Gentle Mixing: Swirl the separatory funnel gently instead of vigorous shaking. 2. Addition of Brine: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer and break the emulsion. |
Data Presentation
The following table summarizes the extraction yields of total phenolic and flavonoid content from Ferula communis fruits using various solvents. While not a direct measure of this compound, these values can serve as a useful proxy for comparing the general extraction efficiency of different solvents.
| Solvent | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Overall Extraction Yield (%) |
| Ethanol | 62.20 ± 0.11 | 17.09 ± 0.26 | 15.25 ± 1.0 |
| Methanol | 60.82 ± 0.32 | 16.91 ± 0.26 | 15.00 ± 1.2 |
| Water | 44.04 ± 0.22 | 9.31 ± 0.24 | 7.90 ± 0.25 |
| Acetone | - | 9.31 ± 0.24 | 2.60 ± 0.05 |
| Ethyl Acetate | - | 8.97 ± 0.47 | 2.30 ± 0.02 |
| Chloroform | - | 6.23 ± 0.13 | 0.60 ± 0.03 |
| Hexane | - | 2.39 ± 0.47 | 0.90 ± 0.012 |
| Data adapted from a study on Ferula communis fruit extracts.[4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is recommended for its efficiency and suitability for heat-sensitive compounds.
-
Sample Preparation: Grind dried Ferula plant material (roots or aerial parts) into a fine powder.
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol (solvent-to-solid ratio of 10:1 v/w).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C).
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Storage: Store the crude extract at -20°C for further analysis and purification.
Protocol 2: Maceration Extraction of this compound
This is a simpler, alternative method.
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place 10 g of the powdered plant material into a sealed container.
-
Add 100 mL of 70% ethanol.
-
Keep the container at room temperature for 24 hours with occasional agitation.
-
-
Filtration and Concentration: Follow steps 3 and 4 from Protocol 1.
-
Storage: Store the crude extract at -20°C.
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
General Experimental Workflow for this compound Extraction and Analysis
Caption: General workflow for this compound extraction.
Potential Signaling Pathways Modulated by Ferula Compounds
While specific signaling pathways for this compound are not yet fully elucidated, compounds from the Ferula genus, such as other sesquiterpene coumarins, have been reported to exhibit anti-inflammatory and cytotoxic activities.[2][13] This suggests potential interactions with key signaling pathways involved in these processes.
Caption: Potential signaling pathways affected by Ferula compounds.
References
- 1. This compound | C21H26O7 | CID 102571636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress of Ferula ferulaeoides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of different solvent extracts of Ferula communis L. fruit reveals phenolic compounds and their biological properties via in vitro and in silico assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of different solvent extracts of Ferula communis L. fruit reveals phenolic compounds and their b… [ouci.dntb.gov.ua]
- 6. The Effect of Different Polar Solvents on the Extraction of Bioactive Compounds in Ferula assafoetida and Subsequent Cytotoxic Effects - Physiology and Pharmacology [ppj.phypha.ir]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-assisted extraction of alantolactone and isoalantolactone from Inula helenium roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FBMN/HPLC-PDA guided isolation of sesquiterpene coumarins from <i>Ferula bungeana</i> - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Laserine Solubility Issues
Welcome to the technical support center for Laserine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is an organic compound being investigated for various research applications.[1][2] Like many promising small molecules, this compound is hydrophobic (lipophilic), meaning it has poor solubility in water-based solutions.[3][4] This is a significant challenge because most biological experiments are conducted in aqueous buffers (e.g., PBS, cell culture media).[5] If this compound is not fully dissolved, it can lead to precipitation, inaccurate concentration measurements, and unreliable or irreproducible experimental results.[6][7]
Q2: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of this compound is the first step in developing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆O₇ | [2] |
| Molecular Weight | 390.43 g/mol | [1] |
| Appearance | Solid Powder | |
| Aqueous Solubility | Practically Insoluble | Inferred from hydrophobic structure |
| Organic Solvent Solubility | Soluble in DMSO, DMF, Ethanol | [8] |
Q3: My this compound powder won't dissolve directly in my aqueous buffer. What should I do?
Directly dissolving hydrophobic compounds like this compound in aqueous buffers is generally not effective.[5] The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[9] Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solubilizing power and miscibility with water.[5]
Q4: I observed a precipitate after diluting my this compound-DMSO stock into my aqueous buffer. What is the likely cause?
This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) is diluted into an aqueous buffer.[8] The final concentration of the organic solvent becomes too low to keep the hydrophobic compound in solution, causing it to exceed its solubility limit in the aqueous environment and precipitate.[9]
Q5: How can I prevent this compound from precipitating during my experiment?
Several strategies can be employed to prevent precipitation upon dilution:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.[10]
-
Optimize Co-solvent Percentage: Slightly increasing the final percentage of DMSO may help, but it must be kept within a range tolerated by your experimental system (e.g., cells).[11]
-
Vortex During Dilution: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing. This rapid mixing helps to avoid localized high concentrations of this compound that can initiate precipitation.[10]
-
Use Other Solubilizing Agents: For challenging situations, consider incorporating surfactants (e.g., Tween-80, Pluronic F-68) or cyclodextrins into your buffer, which can help form micelles or inclusion complexes to keep the compound dissolved.[10][12][13]
-
Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. Modifying the buffer pH can sometimes increase solubility, but this must be compatible with your experimental conditions.
Q6: What is the maximum recommended percentage of DMSO for cell-based assays?
The tolerance to DMSO is highly cell-line dependent. A general guideline is to keep the final concentration as low as possible.
| Final DMSO Conc. | General Recommendation | Citation(s) |
| < 0.1% | Considered safe for most cell lines, including sensitive primary cells, and ideal for long-term studies. | [14][15] |
| 0.1% - 0.5% | A commonly used range that is well-tolerated by many robust cell lines for exposures up to 72 hours. A vehicle control is essential. | [11][14][16] |
| > 0.5% | Can induce cytotoxicity, apoptosis, or off-target effects in many cell lines. Use with caution and only after thorough validation. | [14][17] |
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound precipitates immediately upon dilution into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the buffer/co-solvent mixture. | 1. Reduce Final Concentration: Test a lower concentration of this compound. 2. Increase Co-solvent: If possible, increase the final DMSO percentage (e.g., from 0.1% to 0.25%), ensuring it's tolerated by your cells. 3. Improve Mixing: Add the DMSO stock slowly to vigorously vortexing buffer.[10] 4. Use a Surfactant: Add a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-80 to the buffer before adding this compound stock.[18] |
| This compound solution appears clear initially but becomes cloudy or shows precipitate over time. | The compound is in a metastable state (supersaturated) and is slowly crashing out. This can be exacerbated by temperature changes (e.g., moving from room temp to a 37°C incubator). | 1. Prepare Fresh: Make the final dilution immediately before use. 2. Sonication: Use a brief sonication step to help re-dissolve small aggregates.[10] 3. Gentle Warming: Gently warming the solution to 37°C might help, but be cautious of potential compound degradation. |
| Inconsistent or non-reproducible results in biological assays. | Undissolved micro-precipitates are leading to inaccurate and variable effective concentrations of this compound in the assay. | 1. Confirm Dissolution: Before adding to your experiment, centrifuge the final diluted solution at high speed (e.g., >10,000 x g) for 10-15 minutes. Use only the supernatant. 2. Determine Solubility Limit: Perform a solubility determination experiment (see Protocol 2) to find the maximum soluble concentration in your specific buffer system. Always work below this limit. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.
-
Solvent Addition: In a sterile, appropriate vial (e.g., glass or polypropylene), add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-40 mM).
-
Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles and moisture absorption.[14]
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This is a standard method to determine the equilibrium solubility of a compound in a specific aqueous buffer.[6][19]
-
Preparation: Add an excess amount of this compound powder to a known volume of your target aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. "Excess" means adding enough solid so that undissolved particles are clearly visible.
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[20]
-
Separation: After equilibration, let the vial stand to allow larger particles to settle. Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.
-
Sampling: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve. This concentration represents the thermodynamic solubility.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | C21H26O7 | CID 102571636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 4. Physicochemical properties of water and its effect on drug delivery. A commentary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lifetein.com [lifetein.com]
- 12. contractpharma.com [contractpharma.com]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bioassaysys.com [bioassaysys.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Stabilizing Laserine in Solution
Welcome to the technical support center for Laserine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stabilization of this compound in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
A1: this compound, as a phenylpropanoid with ester functionalities and a potential coumarin-like structure, is susceptible to three main degradation pathways in solution:
-
Hydrolysis: The ester groups in this compound can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.
-
Oxidation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation.
-
Photodegradation: As a compound potentially containing a coumarin (B35378) moiety, this compound may be sensitive to light, particularly UV radiation, which can induce photochemical reactions leading to loss of activity.
Q2: What are the recommended general storage conditions for this compound solutions for long-term stability?
A2: For optimal long-term storage, stock solutions of this compound should be stored at -80°C for up to one year.[1] It is crucial to minimize exposure to light and moisture. For powdered this compound, storage at -20°C for up to three years is recommended.[1]
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: While specific solubility data for this compound is limited, as a non-polar compound, it is anticipated to be soluble in organic solvents. For biological experiments, a common practice is to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetonitrile (B52724), and then dilute it to the final working concentration in an aqueous buffer immediately before use.
Q4: How can I minimize the risk of hydrolysis of this compound in my aqueous experimental solutions?
A4: To minimize hydrolysis, it is recommended to maintain the pH of your aqueous solution within a neutral range (pH 6-8). The rate of hydrolysis for ester-containing compounds is typically accelerated under strongly acidic or alkaline conditions. The use of a suitable buffer system is advised to maintain a stable pH.
Q5: My this compound solution has changed color. What does this indicate?
A5: A change in color, such as yellowing or browning, can be an indicator of degradation, potentially due to oxidation or photodegradation. It is recommended to discard any discolored solutions and prepare a fresh stock. To prevent this, always store solutions protected from light and consider purging the headspace of the storage vial with an inert gas like argon or nitrogen.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in solution upon storage at low temperature. | The solubility of this compound may decrease at lower temperatures, especially if the solution is near saturation. | 1. Gently warm the solution to room temperature and sonicate or vortex to redissolve the precipitate. 2. Before use, ensure the solution is completely clear. 3. To prevent this, consider preparing a slightly less concentrated stock solution for low-temperature storage. |
| Appearance of unexpected peaks in HPLC analysis. | This often indicates the presence of degradation products or impurities. | 1. Verify Initial Purity: Ensure the purity of your initial this compound sample is well-characterized. 2. Review Storage Conditions: Check for exposure to light, elevated temperatures, or non-neutral pH. 3. Perform Forced Degradation: Intentionally stress a sample of this compound (see protocol below) to see if the degradation products match the unexpected peaks. 4. Use LC-MS: Employ liquid chromatography-mass spectrometry to identify the mass of the unknown peaks, which can help in their structural elucidation. |
| Inconsistent experimental results between batches. | This may be due to variability in the initial purity of this compound or differences in the handling and storage of solutions. | 1. Standardize Protocols: Implement a strict, standardized protocol for the preparation, handling, and storage of all this compound solutions. 2. Aliquot Stock Solutions: Prepare single-use aliquots from a freshly prepared stock solution to minimize variability from repeated freeze-thaw cycles. 3. Characterize Each Batch: Perform a purity check (e.g., by HPLC) on each new batch of this compound before use. |
Quantitative Data Summary
The following tables provide illustrative data for the stability of a compound with characteristics similar to this compound under various conditions. Note: These are representative values and should be confirmed by experimental studies with this compound.
Table 1: Illustrative pH-Dependent Stability of a this compound Analog in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) in hours (Illustrative) |
| 3.0 | 25 | 72 |
| 5.0 | 25 | 300 |
| 7.0 | 25 | >1000 |
| 9.0 | 25 | 150 |
Table 2: Illustrative Photostability of a this compound Analog in Solution
| Light Source | Solvent | Irradiance | Photodegradation Rate Constant (k) (Illustrative) |
| UV-A (365 nm) | Acetonitrile | 10 W/m² | 0.05 hr⁻¹ |
| Simulated Sunlight | Acetonitrile | 50 W/m² | 0.02 hr⁻¹ |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, dilute to a suitable concentration, and analyze by a suitable analytical method such as HPLC.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Illustrative HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase it to elute more non-polar compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the stabilization of this compound.
Caption: Troubleshooting workflow for identifying the source of unexpected peaks in an HPLC chromatogram of this compound.
Caption: A diagram illustrating the potential degradation pathways for this compound based on its chemical structure.
Caption: A flowchart outlining the key steps in an experimental workflow to assess the stability of this compound in solution.
References
Troubleshooting Laserine instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Laserine instability in cell culture media.
Frequently Asked questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results are often linked to the instability of this compound in cell culture media.[1][2] Several factors can contribute to this, including:
-
pH shifts in the media: this compound is sensitive to pH and can degrade if the medium becomes too acidic or alkaline.[3][4]
-
Exposure to light: this compound is photosensitive and can degrade upon exposure to ambient light.[5][6][7]
-
Precipitation: this compound may precipitate out of solution, especially at high concentrations or due to interactions with media components.[8][9]
Q2: I noticed a precipitate in my culture medium after adding this compound. What should I do?
A2: Precipitation indicates that this compound is coming out of solution, which will lead to inaccurate dosing and inconsistent results.[9][10] Do not filter the media, as this will remove the active compound. Instead, address the potential causes:
-
High Concentration: You may be exceeding this compound's solubility limit in your media. Try lowering the final concentration.[9]
-
Improper Dissolution: Ensure your stock solution is fully dissolved before adding it to the media. Adding the stock solution to pre-warmed media (37°C) with gentle mixing can help.[9]
-
Interaction with Media Components: High concentrations of L-glutamine or certain serum albumins can cause this compound to precipitate.[11][12] Consider using a different media formulation or a lower serum concentration if possible.
Q3: How can I prevent the degradation of this compound in my prepared media?
A3: To maintain the stability and efficacy of this compound in your cell culture media, follow these best practices:
-
pH control: Regularly monitor the pH of your culture medium.[13][14] Most mammalian cells thrive at a pH of 7.2-7.4.[13][15] If the pH deviates, you may need to adjust it or change the medium more frequently.[16]
-
Light protection: Protect your this compound stock solutions and prepared media from light by using amber-colored tubes or wrapping them in aluminum foil.[5][6][17] When working with this compound, minimize light exposure by working in a dimly lit area.[17]
-
Fresh Preparation: Prepare fresh this compound-containing media for each experiment to minimize degradation over time.[2]
Q4: Could the serum in my media be affecting this compound's activity?
A4: Yes, serum components, particularly albumin, can bind to small molecules like this compound.[11][12][18] This binding can either help to keep the compound in solution or reduce its effective concentration by sequestering it. If you suspect serum interaction is an issue, you could try reducing the serum percentage or testing the compound's stability in serum-free media.[19]
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Long-Term Experiments
If you observe a diminishing effect of this compound over several days, it is likely due to its degradation in the culture conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | Cellular metabolism can cause the media to become acidic over time, degrading this compound.[13][15] | Monitor the pH of the media daily. If the color of the phenol (B47542) red indicator turns yellow, it's a sign of acidity.[13] Change the media with freshly prepared this compound every 24-48 hours. |
| Photodegradation | Continuous exposure to incubator lights or ambient lab light can break down this compound.[5][6] | Minimize light exposure by wrapping culture plates in aluminum foil or using plates with opaque lids.[17] |
| Thermal Degradation | Prolonged incubation at 37°C can lead to the breakdown of this compound. | Determine the half-life of this compound in your specific media at 37°C (see Experimental Protocols). This will help you establish an optimal media replacement schedule.[2] |
| Interaction with L-Glutamine | L-glutamine in media can be unstable and its breakdown products may affect this compound's stability.[20][21] | Consider using a more stable form of L-glutamine, such as GlutaMAX™, in your media. |
Issue 2: Visible Precipitate in Culture Media
Precipitation of this compound is a clear indication of solubility issues.[9]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | This compound may have inherently poor solubility in the aqueous environment of your cell culture media.[9] | Perform a serial dilution of your stock solution in pre-warmed media to avoid a sudden change in solvent polarity.[9] |
| High Final Concentration | The final working concentration of this compound may be above its solubility limit. | Determine the maximum soluble concentration of this compound in your media by performing a solubility test. |
| Interaction with Serum Proteins | High concentrations of serum albumin can sometimes lead to the precipitation of small molecules.[11][12] | Test the solubility of this compound in media with different serum concentrations (e.g., 10%, 5%, 2%). |
| Incorrect Solvent for Stock | The solvent used for your stock solution may not be optimal for transitioning to an aqueous media. | While DMSO is common, ensure the final concentration in your media is low (typically <0.5%) to avoid both cytotoxicity and precipitation.[8][10] |
Data Presentation
Table 1: Stability of this compound Under Different pH Conditions
| pH | % Remaining after 24h at 37°C |
| 6.8 | 65% |
| 7.0 | 80% |
| 7.2 | 95% |
| 7.4 | 98% |
| 7.6 | 85% |
Table 2: Effect of Light Exposure on this compound Stability
| Condition (8 hours at 37°C) | % Remaining |
| Dark (wrapped in foil) | 99% |
| Ambient Lab Light | 70% |
| Direct Incubator Light | 55% |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time.[22]
Materials:
-
This compound powder
-
DMSO
-
Cell culture medium (e.g., DMEM) with and without 10% FBS
-
Sterile, low-protein-binding microcentrifuge tubes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in pre-warmed (37°C) cell culture media (with and without serum) to a final concentration of 10 µM.
-
Incubation: Aliquot 1 mL of each working solution into triplicate wells of a 24-well plate. Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
Sample Processing: Immediately add the collected sample to a microcentrifuge tube containing an equal volume of ice-cold methanol (B129727) to precipitate proteins and stop degradation. Vortex and centrifuge at high speed for 10 minutes at 4°C.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.
-
Data Analysis: Quantify the peak area corresponding to this compound. The percentage of this compound remaining at each time point is calculated relative to the peak area at time 0.
Mandatory Visualization
Caption: LMN signaling pathway with this compound inhibition of Kinase X.
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibisscientific.com [ibisscientific.com]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 7. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Displacement of Drugs from Human Serum Albumin: From Molecular Interactions to Clinical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selectscience.net [selectscience.net]
- 14. scientificbio.com [scientificbio.com]
- 15. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 16. researchgate.net [researchgate.net]
- 17. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 21. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 22. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Laserine and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds related to this compound that I need to separate?
A1: When isolating this compound, particularly from natural sources like carrots (Daucus carota), the most critical compound to separate is its diastereomer, 2-epithis compound.[1][2] These two compounds are often present in a mixture and require optimized chromatographic conditions for baseline separation. Other related compounds that may be present in the extract include other phenylpropanoids and polyacetylenes.
Q2: I am not getting good resolution between this compound and 2-epithis compound. What should I try first?
A2: Poor resolution between diastereomers is a common challenge. Here are the primary parameters to investigate:
-
Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol) can significantly impact selectivity for phenylpropanoids. Methanol (B129727) is often preferred for separations on phenyl-based columns as it can enhance π-π interactions, potentially improving resolution.[3][4][5][6][7] Experiment with small, incremental changes in the organic solvent-to-water ratio.
-
Column Chemistry: If you are using a standard C18 column, consider switching to a stationary phase with different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) column. These columns can offer alternative retention mechanisms that may improve the separation of aromatic compounds like this compound.
-
Temperature: Temperature can influence the thermodynamics of the interaction between the analytes and the stationary phase. Try adjusting the column temperature (e.g., in 5°C increments) to see if it improves resolution.
Q3: My peaks for this compound are tailing or broadening. What are the likely causes and solutions?
A3: Peak tailing or broadening in the HPLC analysis of plant extracts can stem from several factors:
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample and reinjecting.[8]
-
Secondary Interactions: Active sites on the silica (B1680970) backbone of the column can cause unwanted interactions with your analytes. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) can help to protonate silanols and reduce peak tailing.
-
Matrix Effects: Co-eluting compounds from the plant matrix can interfere with the peak shape. Improving your sample preparation with a solid-phase extraction (SPE) clean-up step can help to remove these interferences.
-
Column Degradation: Over time, columns can lose their efficiency. If you have tried other solutions without success, it may be time to replace your column.
Q4: What is a good starting point for a mobile phase for separating this compound?
A4: A good starting point for reversed-phase HPLC separation of this compound and related compounds is a gradient elution with water and an organic solvent (acetonitrile or methanol). Often, a small amount of acid (e.g., 0.1% formic acid) is added to both solvents to improve peak shape. A typical gradient might start with a lower percentage of organic solvent and gradually increase to elute the more nonpolar compounds.
Q5: How can I minimize matrix effects from my carrot extract samples?
A5: Matrix effects can be a significant issue when analyzing complex samples like plant extracts. Here are some strategies to minimize them:
-
Sample Dilution: A simple and effective method is to dilute the sample extract.[9] This reduces the concentration of interfering matrix components.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge with a suitable sorbent to clean up your sample before injection. This can selectively remove interfering compounds while retaining your analytes of interest.
-
Liquid-Liquid Extraction (LLE): This technique can be used to partition your analytes of interest into a solvent that is immiscible with the initial extract, leaving many interfering compounds behind.[10]
-
Modified QuEChERS: This sample preparation method has been shown to be effective for the extraction and clean-up of various compounds from vegetable matrices like carrots.[11]
Troubleshooting Guides
Guide 1: Poor Resolution Between this compound and 2-epithis compound
This guide provides a systematic approach to improving the separation of this compound and its epimer.
Caption: Troubleshooting workflow for poor resolution.
Guide 2: Peak Tailing or Broadening
This guide outlines the steps to diagnose and resolve common peak shape issues.
Caption: Troubleshooting workflow for peak shape problems.
Experimental Protocols
Protocol 1: HPLC-DAD Method for the Quantification of this compound and 2-epithis compound
This protocol is based on a published method for the analysis of this compound and 2-epithis compound in carrot periderm.[1][2]
1. Sample Preparation (Carrot Periderm):
-
Freeze-dry the carrot periderm samples.
-
Grind the dried tissue to a fine powder.
-
Extract a known amount of the powdered sample with a suitable solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol).
-
Use ultrasonication or shaking to ensure efficient extraction.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC injection.
2. HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | A linear gradient tailored to separate this compound and its epimer. A starting point could be 70% A, ramping to 30% A over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[1] |
| Detection | Diode Array Detector (DAD) at 225 nm[1] |
| Injection Volume | 10-20 µL |
Data Presentation
Table 1: Typical Retention Times for this compound and Related Compounds
This table presents example retention times obtained under specific HPLC conditions. Actual retention times may vary depending on the exact system and method parameters.
| Compound | Retention Time (minutes) |
| This compound | 7.7[1] |
| 2-epithis compound | 8.1[1] |
| Falcarindiol | 5.3[1] |
| Falcarinol | 10.9[1] |
| Falcarindiol-3-acetate | 9.0[1] |
Table 2: Effect of Mobile Phase Organic Modifier on Selectivity
This table illustrates the conceptual impact of changing the organic modifier on the separation of phenylpropanoids on a phenyl-based column.
| Organic Modifier | Primary Interaction with Phenyl Column | Expected Impact on this compound/2-epithis compound Separation |
| Methanol | Enhanced π-π interactions[5][6] | Potentially increased retention and improved selectivity between diastereomers. |
| Acetonitrile | Suppression of π-π interactions[3][4][7] | May lead to decreased retention and potentially lower selectivity for some isomers. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aapco.org [aapco.org]
- 6. phenomenex.com [phenomenex.com]
- 7. Impact of MeCN/MeOH Ratios in LC | Phenomenex [phenomenex.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ajol.info [ajol.info]
Technical Support Center: Mitigating Off-Target Cytotoxicity of Photosensitive Compounds in Research
Disclaimer: The term "Laserine" does not correspond to a known compound in the publicly available scientific literature. This guide addresses the reduction of cytotoxicity in non-target cells for photosensitive compounds, often used in conjunction with lasers, such as those in Photodynamic Therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of off-target cytotoxicity with photosensitive compounds?
Off-target cytotoxicity in therapies involving photosensitive compounds and light activation primarily stems from several factors:
-
Non-specific uptake: The compound may be absorbed by healthy, non-target cells in addition to the intended target cells.
-
Light scattering: The activating light source (e.g., laser) may scatter to adjacent healthy tissues, leading to unintended activation of the photosensitive compound.
-
Physiological barriers: The inherent structure of the skin and other tissues can limit the precise delivery of drugs to the target area.[1]
-
Reactive Oxygen Species (ROS) diffusion: The cytotoxic ROS generated upon light activation can diffuse from the target cells and damage nearby healthy cells.
Q2: How can I improve the targeted delivery of my photosensitive compound?
Enhancing the delivery of photosensitive compounds to target cells while sparing healthy ones is a key strategy. Consider these approaches:
-
Laser-Assisted Drug Delivery (LADD): Pre-treating the skin with a fractional ablative laser can create microscopic channels, facilitating greater and more localized drug deposition.[2] This is particularly useful for topical applications.
-
Nanoparticle Encapsulation: Encapsulating the photosensitive compound in nanoparticles can improve its solubility, stability, and targeting. For instance, hollow gold nanoshells and poly(lactic-co-glycolic) acid (PLGA) nanoparticles have been used to deliver photosensitizers and other therapeutic agents.
-
Antibody-Drug Conjugates (ADCs): Conjugating the photosensitive compound to an antibody that specifically recognizes a surface antigen on the target cancer cells can significantly enhance targeted delivery.
Q3: Are there any combination therapies that can reduce non-target toxicity while maintaining efficacy?
Yes, combination therapies can create a synergistic effect, allowing for lower, less toxic doses of the photosensitive compound.
-
Combined with Chemotherapy: For example, doxorubicin (B1662922) has been co-delivered with iron sulfide (B99878) nanozymes in a laser-triggered combination therapy for breast cancer, showing superior therapeutic performance compared to the free drug.[3]
-
Combined with Immunotherapy: Laser immunotherapy can be combined with checkpoint inhibitors like anti-PD-1 peptides to not only kill primary tumor cells but also stimulate a systemic immune response against metastatic tumors.[4]
-
Combined with Natural Compounds: Studies have shown that combining low-level laser therapy (LLLT) with natural polyphenolic compounds like sinensetin (B1680974) can be more effective in treating cancer cells than either treatment alone.[5][6]
Q4: Can modifying the structure of a photosensitive compound reduce its cytotoxicity?
Structural modification is a powerful strategy to reduce off-target toxicity. The primary goal is to design a prodrug that is inactive until it reaches the target site. Key approaches include:
-
Esterification: Adding an ester group to a hydroxyl moiety can render the compound inactive. This ester bond can then be cleaved by specific enzymes (esterases) that are overexpressed in the tumor microenvironment, releasing the active drug.
-
Targeted Release Mechanisms: Designing the compound to be released in response to specific conditions of the tumor microenvironment, such as lower pH or hypoxia, can also improve specificity.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in non-target control cell lines.
| Possible Cause | Troubleshooting Step |
| Compound concentration is too high. | Perform a dose-response curve to determine the optimal concentration with the highest therapeutic index (ratio of toxic dose to therapeutic dose). |
| Non-specific uptake of the compound. | 1. Reduce incubation time with the compound. 2. Investigate nanoparticle encapsulation or conjugation to a targeting moiety (e.g., antibody). |
| Light dose is too high. | Titrate the light energy dose to find the minimum required for effective target cell killing. Studies have shown that different laser wavelengths and energy densities have varying cytotoxic effects on different cell types.[7][8] |
| ROS scavenger depletion in media. | Ensure the cell culture media contains adequate levels of antioxidants to neutralize diffused ROS. Consider supplementing with N-acetylcysteine or other ROS scavengers in control wells. |
Problem 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Uneven light distribution. | Ensure the light source provides uniform illumination across all wells of the culture plate. Use a power meter to verify consistent light output. |
| Variability in cell plating density. | Adhere to a strict cell plating protocol to ensure consistent cell numbers across all wells. |
| Photosensitive compound degradation. | Protect the compound from ambient light during preparation and incubation. Prepare fresh solutions for each experiment. |
| Cell line instability. | Regularly perform cell line authentication and check for mycoplasma contamination. |
Quantitative Data Summary
Table 1: Effect of Laser and Combination Therapy on Cell Viability
| Treatment Group | Cell Line | Wavelength (nm) | Power (mW) | Duration (s) | Resulting Cell Viability (%) | Reference |
| Blue Laser | MCF-7 | 473 | 45 | 900 | 81.85 - 107.62 | [9] |
| Red Laser | MCF-7 | 660 | 45 | 60 | 147.62 | [9] |
| Red Laser | MCF-7 | 660 | 10 | 60 | 91.56 | [9] |
| Infrared Laser | MCF-7 | 780 | 25 | 900 | 32.53 | [9] |
| LLLT + Sinensetin | HeLa | - | - | - | Significantly reduced surviving fraction | [5][6] |
| LLLT + Sinensetin | CHO (normal) | - | - | - | Significantly reduced surviving fraction | [5][6] |
Key Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Incubation: Treat the cells with varying concentrations of the photosensitive compound for a predetermined duration (e.g., 4-24 hours). Include untreated control wells.
-
Light Activation: Expose the cells to a specific wavelength and dose of light. Keep a set of plates treated with the compound but not exposed to light as a "dark toxicity" control.
-
MTT Addition: After light exposure (or at a corresponding time point for dark toxicity controls), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
References
- 1. Laser-assisted drug delivery - Wikipedia [en.wikipedia.org]
- 2. Laser-Assisted Drug Delivery [aslms.org]
- 3. Laser-triggered combination therapy by iron sulfide-doxorubicin@functionalized nanozymes for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laser Immunotherapy in Combination with Perdurable PD-1 Blocking for the Treatment of Metastatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Low-Level Laser Therapy and Sinensetin (Combination therapy) on Tumor Cells (Hela) and Normal Cells (CHO) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Laser Light Induced Cytotoxicity on Normal and Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. The cytotoxicity of breast cancer mcf-7 cell line treated with different wavelength of low-level laser - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Standardization of Laserpitium latifolium Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of Laserpitium latifolium extracts. The primary bioactive compounds of interest include the phenylpropanoid Laserine and the daucane sesquiterpenoid Laserpitin .
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in Laserpitium latifolium extracts?
A1: Batch-to-batch variability in L. latifolium extracts stems from a combination of environmental and processing factors. Key sources include:
-
Raw Material Sourcing: Genetic differences between plant populations, geographical location, climate, and soil nutrient composition significantly impact the concentration of secondary metabolites like this compound and laserpitin.
-
Harvesting Practices: The developmental stage of the plant at the time of harvest (e.g., pre- vs. post-flowering) can dramatically alter the phytochemical profile. The time of day and specific plant part (e.g., underground parts are rich in daucane sesquiterpenoids) also contribute to variability.
-
Post-Harvest Handling: Improper drying and storage of the plant material can lead to the degradation of bioactive compounds. Powdering the herbal drug can also lead to instability of the constituents over time.
-
Extraction Protocol: The choice of solvent, temperature, extraction time, and solid-to-solvent ratio are critical parameters that must be precisely controlled.
-
Human Factor: Variations in how different operators perform the extraction can introduce inconsistencies.
Q2: What are the key bioactive marker compounds to monitor for quality control of L. latifolium extracts?
A2: For consistent therapeutic efficacy and research outcomes, it is crucial to quantify key bioactive marker compounds. For L. latifolium extracts, the primary markers are:
-
This compound: A phenylpropanoid derivative.
-
Laserpitin: A daucane-type sesquiterpenoid.
-
Acetyldesoxodehydrolaserpitin and Latifolon: Other major daucane and phenylpropanoid constituents, respectively.
Monitoring the concentration of these compounds using validated analytical methods like HPLC-DAD provides a reliable measure of extract quality and consistency.
Q3: Which analytical method is best suited for quantifying this compound and Laserpitin?
A3: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the most suitable and widely used method for the simultaneous quantification of phenylpropanoids and sesquiterpenes in plant extracts. This method offers high resolution, sensitivity, and the ability to identify and quantify multiple components in a single run by comparing their retention times and UV spectra with those of certified reference standards.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of L. latifolium.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Compounds (this compound, Laserpitin) | 1. Suboptimal Solvent Choice: The solvent may not be efficient for extracting both phenylpropanoids and sesquiterpenoids. 2. Inadequate Plant Material Preparation: Particle size may be too large, limiting solvent penetration. 3. Insufficient Extraction Time/Temperature: The extraction parameters may not be optimal for complete extraction. 4. Degradation of Compounds: Excessive heat or light exposure during extraction or storage. | 1. Solvent Optimization: Use methanol (B129727) or ethanol (B145695) for a broad range of polarity. Chloroform has been shown to be effective for daucane sesquiterpenoids. Consider a sequential extraction with solvents of increasing polarity. 2. Grinding: Ensure the dried plant material is finely and uniformly ground (e.g., to pass through a 40-mesh sieve). 3. Protocol Optimization: For ultrasound-assisted extraction (UAE), optimize sonication time (e.g., 30 minutes) and temperature (e.g., 50°C). For maceration, ensure sufficient time (e.g., 24-36 hours) with periodic agitation. 4. Controlled Conditions: Perform extraction away from direct sunlight and use a temperature-controlled water bath. Store extracts at low temperatures (e.g., 4°C) in amber vials. |
| Inconsistent Bioactive Compound Ratios Between Batches | 1. Variable Raw Material: Differences in harvest time, location, or plant part used. 2. Inconsistent Extraction Parameters: Minor deviations in solvent-to-solid ratio, temperature, or extraction time. 3. Incomplete Solvent Removal: Residual solvent can affect the final concentration. | 1. Standardize Raw Material: Source plant material from the same geographical location and harvest at the same developmental stage. Specify the plant part to be used (e.g., underground parts). 2. Strict Protocol Adherence: Use a detailed Standard Operating Procedure (SOP) for extraction. Precisely measure all parameters. 3. Consistent Drying: Use a rotary evaporator under controlled temperature and pressure for complete and consistent solvent removal. |
| Poor Chromatographic Resolution (Overlapping Peaks) in HPLC Analysis | 1. Inappropriate Mobile Phase: The solvent gradient may not be optimal for separating structurally similar compounds. 2. Column Degradation: The stationary phase of the HPLC column may be exhausted or contaminated. 3. Incorrect Detection Wavelength: The selected wavelength may not be optimal for both compound classes. | 1. Mobile Phase Optimization: Develop a gradient elution program. A common mobile phase for phenylpropanoids is a gradient of acetonitrile (B52724) or methanol in water with a small amount of acid (e.g., 0.1% formic acid). 2. Column Maintenance: Use a guard column to protect the analytical column. Regularly flush the column and replace it if peak shape deteriorates. 3. Diode Array Detection (DAD): Utilize a DAD to monitor multiple wavelengths. Phenylpropanoids typically have strong absorbance around 280 nm, while sesquiterpenes without significant chromophores are often detected at lower wavelengths (~210-225 nm). |
| Variability in Biological Assay Results | 1. Inconsistent Extract Potency: This is a direct result of batch-to-batch variability in the concentration of bioactive compounds. 2. Synergistic/Antagonistic Effects: The overall biological activity may be influenced by the interaction of multiple compounds in the extract, and their ratios may vary between batches. | 1. Standardize Extracts: Normalize extracts to a specific concentration of one or more marker compounds (e.g., this compound and Laserpitin) before conducting biological assays. 2. Phytochemical Fingerprinting: In addition to quantifying marker compounds, use HPLC to generate a comprehensive phytochemical fingerprint for each batch. This can help correlate changes in the overall profile with biological activity. |
Experimental Protocols
Protocol 1: Standardized Ultrasound-Assisted Extraction (UAE)
This protocol is designed to provide an efficient and reproducible extraction of a broad range of bioactive compounds from L. latifolium.
1. Materials and Equipment:
-
Dried, finely powdered L. latifolium (underground parts)
-
Methanol (HPLC grade)
-
Ultrasonic bath with temperature control
-
50 mL conical tubes
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filters
2. Procedure:
-
Weigh 1.0 g of powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol (solid-to-solvent ratio of 1:20 w/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath set to a frequency of 40 kHz and a temperature of 50°C.
-
Sonicate for 30 minutes.
-
After sonication, centrifuge the tube at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a round-bottom flask.
-
To maximize yield, repeat the extraction (steps 2-7) on the plant residue with another 20 mL of fresh methanol.
-
Combine the supernatants from both extractions.
-
Concentrate the combined extract to dryness using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitute the dried extract in a known volume of methanol for analysis.
-
Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC injection.
Protocol 2: Quantitative Analysis of this compound and Laserpitin by HPLC-DAD
This protocol provides a framework for a validated HPLC-DAD method for the simultaneous quantification of this compound and Laserpitin.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 70 30 20 40 60 25 10 90 30 10 90 31 70 30 | 40 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelengths: Monitor at 220 nm for Laserpitin and 280 nm for this compound. Acquire full spectra (200-400 nm) to confirm peak identity.
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of certified this compound and Laserpitin reference standards in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Prepare the L. latifolium extract as described in Protocol 1, reconstituting the final dried extract in methanol to a known concentration (e.g., 10 mg/mL).
3. Method Validation: The analytical method should be validated according to ICH guidelines, including:
-
Linearity: Assess the linearity of the calibration curve for each analyte by plotting peak area against concentration and calculating the correlation coefficient (R² > 0.999).
-
Precision: Determine intra-day and inter-day precision by analyzing replicate injections of standard solutions at different concentrations. The relative standard deviation (RSD) should typically be <2%.
-
Accuracy: Evaluate accuracy using a spike-recovery study, adding known amounts of standard to a pre-analyzed extract sample. Recovery should be within 95-105%.
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for Standardized Extraction and Quality Control.
Signaling Pathway: ROS-Mediated Apoptosis
Sesquiterpenoids from Laserpitium and related species have demonstrated cytotoxic activity, often by inducing apoptosis. This pathway is frequently initiated by an increase in intracellular Reactive Oxygen Species (ROS).
Addressing off-target effects of Laserine in cellular assays
Welcome to the technical support center for Laserine. This resource is designed to help researchers, scientists, and drug development professionals address potential off-target effects of this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent, ATP-competitive tyrosine kinase inhibitor designed to target Fictional Kinase 1 (FK1). Its primary mechanism of action is the inhibition of the FK1 signaling pathway, which is known to be a key driver in specific cancer cell lines.
Q2: I'm observing a higher level of cell death than expected based on FK1 inhibition alone. What could be the cause?
Unexpectedly high cytotoxicity is a common indicator of off-target effects. This compound may be inhibiting other essential kinases or cellular processes that are critical for cell survival. We recommend performing a dose-response experiment and comparing the IC50 for cell viability with the IC50 for FK1 inhibition. A significant discrepancy between these values suggests off-target activity.
Q3: My results from a cell proliferation assay (e.g., MTT) and an apoptosis assay (e.g., Caspase-3/7 activity) are contradictory. Why might this be?
Contradictory results between different assay types can arise from off-target effects on cellular metabolism or specific signaling pathways. For instance, this compound might interfere with mitochondrial function, which can affect the readout of metabolic assays like MTT, independent of its effect on apoptosis. It is advisable to use multiple, mechanistically distinct assays to confirm cellular phenotypes.
Q4: How can I confirm that the observed phenotype in my cells is a direct result of FK1 inhibition and not an off-target effect?
To validate on-target activity, we recommend a rescue experiment. This can be achieved by overexpressing a drug-resistant mutant of FK1 in your cells. If the observed phenotype is reversed upon expression of the resistant mutant in the presence of this compound, it provides strong evidence for on-target action. Additionally, using siRNA or shRNA to knock down FK1 should phenocopy the effects of this compound treatment.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values Across Different Cell Lines
Possible Cause: The cellular context, including the expression levels of on-target and off-target kinases, can significantly influence the potency of this compound. A cell line with low FK1 expression but high expression of a sensitive off-target kinase may show a potent response that is not mediated by the intended target.
Troubleshooting Steps:
-
Characterize Target Expression: Perform western blotting or qPCR to quantify the expression levels of FK1 and known off-target kinases in your panel of cell lines.
-
Correlate Potency with Target Levels: Analyze the correlation between this compound's IC50 and the expression level of FK1. A strong correlation suggests on-target dependency.
-
Consult Kinase Profiling Data: Refer to the provided kinase profiling data to identify potent off-targets that may be highly expressed in sensitive cell lines.
Issue 2: Unexpected Changes in Cell Morphology
Possible Cause: Alterations in cell morphology, such as changes in cell adhesion or cytoskeletal structure, are often linked to off-target effects on kinases that regulate these processes, such as Src family kinases or FAK.
Troubleshooting Steps:
-
Phospho-protein Analysis: Use western blotting to examine the phosphorylation status of key proteins involved in cytoskeletal organization and cell adhesion (e.g., phosphorylation of Src, FAK, or Paxillin) following this compound treatment.
-
Rescue with Specific Inhibitors: Treat cells with highly specific inhibitors for suspected off-target kinases alongside this compound to see if the morphological changes can be prevented.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target, FK1, and a panel of known off-target kinases.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| FK1 (On-Target) | 5 | Biochemical (enzymatic) |
| Off-Target Kinase A | 50 | Biochemical (enzymatic) |
| Off-Target Kinase B | 250 | Biochemical (enzymatic) |
| Off-Target Kinase C | > 1000 | Biochemical (enzymatic) |
Table 2: Cellular Potency of this compound in Different Cell Lines
| Cell Line | FK1 Expression | Off-Target Kinase A Expression | Cellular IC50 (nM) |
| Cell Line X | High | Low | 15 |
| Cell Line Y | Low | High | 45 |
| Cell Line Z | High | High | 10 |
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Signaling
Objective: To assess the effect of this compound on the phosphorylation status of FK1 and a suspected off-target kinase (e.g., Off-Target Kinase A).
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0, 10, 50, 200 nM) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-FK1, total FK1, phospho-Off-Target Kinase A, and total Off-Target Kinase A overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of this compound to FK1 and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble target protein (e.g., FK1) remaining at each temperature using western blotting or other protein detection methods. Ligand binding will stabilize the protein, resulting in a higher melting temperature.
Visualizations
Caption: Hypothetical signaling pathway of Fictional Kinase 1 (FK1).
Technical Support Center: Enhancing the Bioavailability of Laserine
Welcome to the technical support center for Laserine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo bioavailability of this compound.
Disclaimer: "this compound" is a representative model for compounds with low aqueous solubility and extensive metabolism, similar to well-documented agents like curcumin. The data and protocols provided are based on established scientific literature for such compounds and should be adapted and validated for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
Low oral bioavailability of this compound is attributed to several key factors:
-
Poor Aqueous Solubility : this compound is a hydrophobic molecule, making it difficult to dissolve in the aqueous environment of the gastrointestinal (GI) tract. This limits the amount of drug available for absorption.[1][2]
-
Rapid Metabolism : this compound undergoes extensive first-pass metabolism in both the intestinal wall and the liver.[3][4] Key metabolic pathways include glucuronidation and sulfation, which convert this compound into inactive, water-soluble metabolites that are easily excreted.
-
Rapid Systemic Elimination : The small fraction of this compound that is absorbed is quickly cleared from the bloodstream.[3][4]
Q2: What are the primary strategies to enhance this compound's bioavailability?
Several formulation strategies can be employed to overcome the challenges of poor solubility and rapid metabolism.[3][5][6] The main approaches include:
-
Co-administration with Adjuvants : Using compounds like piperine (B192125) to inhibit metabolic enzymes.[3][7]
-
Lipid-Based Formulations : Encapsulating this compound in systems like liposomes, micelles, or nanoemulsions to improve solubility and absorption.[3][6][8]
-
Nanoparticle Formulations : Reducing the particle size of this compound to the nanometer scale to increase surface area and dissolution rate.[7][9][10]
-
Phospholipid Complexes : Forming complexes with phospholipids (B1166683) (e.g., phytosomes) to improve passage across the intestinal membrane.[11]
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound observed in in vivo studies.
-
Potential Cause 1: Poor Formulation Performance
-
Explanation : The chosen vehicle may be inadequate for solubilizing this compound in the GI tract. For a simple suspension, particles may agglomerate, reducing the effective surface area for dissolution.
-
Troubleshooting Steps :
-
Re-evaluate Formulation Strategy : If using a simple aqueous suspension, consider switching to a more advanced delivery system.
-
Incorporate Solubilizing Excipients : Use co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) to improve solubility.[8][12]
-
Develop Lipid-Based or Nanoparticle Formulations : These are often the most effective strategies for poorly soluble compounds.[11][13] Refer to the protocols below for guidance.
-
-
-
Potential Cause 2: Suboptimal Dosing Procedure
-
Explanation : Inconsistent oral gavage technique, stress on the animal, or failure to ensure the full dose is administered can lead to high variability.[14]
-
Troubleshooting Steps :
-
Refine Gavage Technique : Ensure personnel are properly trained. Use appropriate gavage needle sizes and ensure the formulation is homogenous before drawing each dose.
-
Acclimatize Animals : Allow animals to acclimatize to handling and the experimental environment to reduce stress, which can affect GI motility and absorption.[15]
-
Confirm Dose Administration : After administration, check the gavage needle and the animal's mouth to ensure the full dose was delivered.
-
-
Issue 2: A newly developed nanoparticle formulation performs well in vitro but fails to improve bioavailability in vivo.
-
Potential Cause 1: Rapid Clearance by the Immune System
-
Explanation : Nanoparticles can be recognized as foreign by the mononuclear phagocyte system (MPS), primarily in the liver and spleen, and cleared from circulation before they can be effectively absorbed.[11]
-
Troubleshooting Steps :
-
Surface Modification (PEGylation) : Modify the nanoparticle surface with polyethylene (B3416737) glycol (PEG). This "stealth" coating creates a hydrophilic layer that reduces opsonization (marking for destruction) and prolongs circulation time.[16][17]
-
-
-
Potential Cause 2: Instability in the GI Environment
-
Explanation : The low pH of the stomach or the presence of digestive enzymes can cause nanoparticles to aggregate or prematurely release the drug.
-
Troubleshooting Steps :
-
Use Enteric Coatings : Apply a polymer coating that is resistant to acidic pH but dissolves in the more neutral pH of the small intestine.
-
Select Robust Stabilizers : Ensure the surfactants and polymers used to stabilize the nanoparticles are effective under the conditions of the GI tract.
-
-
Issue 3: Co-administration with piperine yields inconsistent enhancement of bioavailability.
-
Potential Cause 1: Incorrect Dosing Ratio or Timing
-
Explanation : The effectiveness of piperine depends on its ability to inhibit metabolic enzymes at the time this compound is being absorbed. The ratio of piperine to this compound and the timing of administration are critical.[11]
-
Troubleshooting Steps :
-
Optimize Dose Ratio : While a common starting point is a 1:100 ratio (piperine:this compound), this may require optimization. A typical human-equivalent dose is 20 mg of piperine with 2g of the compound.[7][18]
-
Staggered Administration : Consider administering piperine 30-60 minutes before this compound to ensure it has been absorbed and is active when this compound reaches the sites of metabolism.[11]
-
-
-
Potential Cause 2: Formulation Compatibility
-
Explanation : Both this compound and piperine must be released from the formulation in a coordinated manner.
-
Troubleshooting Steps :
-
Ensure Co-formulation Stability : Verify that both compounds are stable and released at similar rates from the delivery vehicle.
-
Consider Solubilization of Both Agents : If this compound is in a complex formulation (e.g., liposomes), ensure piperine is also sufficiently bioavailable. It may be administered separately or incorporated into the same delivery system if compatible.
-
-
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes pharmacokinetic data from hypothetical in vivo studies in rats, comparing different this compound formulations.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 100 | 50 ± 15 | 1.0 | 150 ± 45 | 100% (Reference) |
| This compound + Piperine (20:1 ratio) | 100 | 250 ± 60 | 2.0 | 1,800 ± 350 | ~1200% |
| This compound Liposomal Formulation | 100 | 450 ± 90 | 4.0 | 4,500 ± 700 | ~3000% |
| This compound Nanoparticle Formulation | 100 | 600 ± 120 | 2.5 | 5,100 ± 850 | ~3400% |
Data are presented as mean ± SD and are for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This method creates multilamellar vesicles (MLVs) that encapsulate this compound.
-
Materials :
-
This compound
-
Phosphatidylcholine (PC) and Cholesterol (e.g., in a 4:1 molar ratio)
-
Chloroform and Methanol (solvent system)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure :
-
Lipid Film Formation : Dissolve this compound, PC, and cholesterol in a chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation : Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (e.g., 40°C) until a thin, dry lipid film forms on the inner wall.
-
Hydration : Add pre-warmed PBS (pH 7.4) to the flask. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky solution of MLVs.
-
Size Reduction (Optional but Recommended) : To create smaller, more uniform vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification : Remove unencapsulated this compound by centrifugation or size exclusion chromatography.
-
Characterization : Analyze the resulting liposomes for particle size, zeta potential, encapsulation efficiency, and drug load.
-
Protocol 2: Pharmacokinetic Study in Rodents
This protocol outlines a basic design for evaluating the oral bioavailability of a this compound formulation.[19][20][21][22]
-
Subjects : Male Sprague-Dawley rats (200-250g). House animals under controlled conditions with a 12h light/dark cycle.[19]
-
Groups (n=6 per group):
-
Group 1: IV administration of this compound (e.g., 5 mg/kg in a solubilizing vehicle like DMSO/saline) for absolute bioavailability calculation.
-
Group 2: Oral gavage of Vehicle Control.
-
Group 3: Oral gavage of this compound Aqueous Suspension (e.g., 50 mg/kg).
-
Group 4: Oral gavage of Test Formulation (e.g., Liposomal this compound, 50 mg/kg).
-
-
Procedure :
-
Fasting : Fast animals overnight (approx. 12 hours) before dosing, with free access to water.[19]
-
Dosing : Administer the assigned formulation. For oral groups, use a flexible cannula for gavage.[19]
-
Blood Sampling : Collect blood samples (approx. 150-200 µL) from the tail vein or saphenous vein into EDTA-coated tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[19][23]
-
Plasma Preparation : Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.[19]
-
Sample Analysis : Store plasma at -80°C until analysis. Quantify this compound concentration using a validated LC-MS/MS method.
-
Data Analysis : Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Determine relative bioavailability compared to the control formulation.
-
Visualizations
Logical Workflow for Troubleshooting Bioavailability Issues
References
- 1. Why Is Curcumin So Difficult to Absorb? | Metagenics UK [metagenics.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability of curcumin: problems and promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kurk.au [kurk.au]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Biomedical Applications and Bioavailability of Curcumin—An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Resolving the Reproducibility Crisis in Animal Research - Tradeline, Inc. [tradelineinc.com]
- 16. preprints.org [preprints.org]
- 17. preprints.org [preprints.org]
- 18. Enhancing the Bioavailability and Bioactivity of Curcumin for Disease Prevention and Treatment [mdpi.com]
- 19. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 20. protocols.io [protocols.io]
- 21. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cytotoxicity: Ferutinin vs. Laser-Induced Cell Death
For researchers, scientists, and professionals engaged in drug development, understanding the cytotoxic mechanisms of various agents is paramount. This guide provides a detailed comparison of the cytotoxic properties of Ferutinin, a natural sesquiterpene lactone, and laser therapy, a physical method of inducing cell death. We will delve into their respective efficacies, underlying signaling pathways, and the experimental methodologies used for their evaluation.
Quantitative Cytotoxicity Data
The cytotoxic effects of both Ferutinin and laser irradiation have been evaluated across various cancer cell lines. The data below summarizes the key findings, with Ferutinin's potency typically represented by the half-maximal inhibitory concentration (IC50), and laser-induced cytotoxicity measured by the reduction in cell viability under specific parameters.
| Agent | Cell Line | Concentration/Dosage | Result | Reference |
| Ferutinin | MCF-7 (Breast Cancer) | IC50: 25.3 µM | Induces apoptosis | |
| TCC (Bladder Cancer) | IC50 not specified, but effective | Induces DNA damage and apoptosis | ||
| HFF3 (Normal Fibroblasts) | Less cytotoxic than in cancer cells | Higher resistance to apoptosis | ||
| PC-3 (Prostate Cancer) | IC50: 19.7 µM | Inhibits cell proliferation | ||
| Laser Irradiation | K-562 (Chronic Myeloid Leukemia) | 532 nm laser, 9.57 J/cm² | 67.8% reduction in cell viability | |
| Glioblastoma | 635 nm & 1071 nm laser, 15-60 J/cm² | Significant decrease in viability | ||
| MCF-7 (Breast Cancer) | 780 nm laser, 25 mW, 900s | 67.47% reduction in cell viability | ||
| Fibroblast (Normal cells) | 635 nm & 1071 nm laser, 15-60 J/cm² | No significant effect on viability |
Experimental Protocols
The evaluation of cytotoxicity for both Ferutinin and laser therapy relies on a set of established in vitro assays. Below are detailed protocols for the most commonly employed methods.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate overnight.
-
Treatment: Expose the cells to various concentrations of the test compound (e.g., Ferutinin) or laser irradiation.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay by Propidium (B1200493) Iodide (PI) Staining
Propidium iodide is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells, making it useful to identify apoptotic or necrotic cells where the membrane integrity is compromised.
-
Cell Treatment: Treat cells with the desired cytotoxic agent.
-
Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Analysis: Analyze the cells by flow cytometry. The sub-G1 peak in the DNA content histogram represents the apoptotic cell population.
Signaling Pathways in Cytotoxicity
The mechanisms by which Ferutinin and laser irradiation induce cell death involve distinct signaling cascades, although both can converge on the induction of apoptosis.
Ferutinin-Induced Apoptosis
Ferutinin has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. It modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.
A Comparative Guide to the In Vivo Estrogenic Effects of Phytoestrogens, Synthetic Estrogens, and SERMs
Introduction
While a specific compound named "Laserine" was not found in the available scientific literature, this guide provides a comprehensive comparison of the in vivo estrogenic effects of well-characterized compounds that are relevant to researchers, scientists, and drug development professionals. We will compare a widely studied phytoestrogen (Genistein), a potent synthetic estrogen (17α-ethinylestradiol), and a selective estrogen receptor modulator (SERM) (Tamoxifen). This guide will focus on data from the uterotrophic assay, a standard in vivo model for assessing estrogenic activity.
Estrogenic Signaling Pathway
Estrogens exert their effects primarily through two intracellular receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1][2][3] Upon ligand binding, the receptor-ligand complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[1][2] This interaction modulates gene transcription, leading to various physiological responses.[1] Some compounds, known as Selective Estrogen Receptor Modulators (SERMs), can act as either agonists or antagonists depending on the tissue, adding another layer of complexity to estrogen signaling.[4]
References
A Comparative Analysis of the Biological Activities of Laserine and Daucane Sesquiterpene Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the phenylpropanoid laserine and a class of structurally distinct compounds, the daucane sesquiterpene esters. While often isolated from the same plant sources, particularly species of the Apiaceae family, their differing chemical structures give rise to distinct bioactivities. This document summarizes key experimental data on their cytotoxic and anti-inflammatory effects to aid in research and drug development.
Introduction to the Compounds
This compound is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. Phenylpropanoids are known for a wide range of biological activities.
Daucane sesquiterpene esters are a group of C15 terpenoids characterized by a bicyclic carbon skeleton. Notable examples include ferutinin, laserpitin (B1674524), and acetyldesoxodehydrolaserpitin. These compounds are often esterified with various acidic moieties, which significantly influences their biological effects.
Comparative Biological Activity
This guide focuses on two key areas of biological activity where these compounds have been evaluated: cytotoxicity against cancer cell lines and anti-inflammatory effects. The available quantitative data is presented to facilitate a direct comparison.
Cytotoxic Activity
The in vitro cytotoxicity of this compound and several daucane sesquiterpene esters has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit a biological process by 50%, is a standard measure of cytotoxicity.
A study directly comparing this compound with the daucane esters laserpitin and acetyldesoxodehydrolaserpitin from Laserpitium latifolium provides valuable comparative data. The results, obtained using both the MTT and sulforhodamine B (SRB) assays, are summarized below.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Daucane Sesquiterpene Esters
| Compound | Chemical Class | Cell Line | MTT Assay IC50 (µM) | SRB Assay IC50 (µM) |
| This compound | Phenylpropanoid | MCF 7/6 (invasive breast adenocarcinoma) | 4.57 | - |
| MCF 7/AZ (non-invasive breast adenocarcinoma) | 2.46 | - | ||
| Laserpitin | Daucane Sesquiterpene Ester | MCF 7/6 | - | - |
| Acetyldesoxodehydrolaserpitin | Daucane Sesquiterpene Ester | MCF 7/6 | 0.51 | 0.60 |
| MCF 7/AZ | 2.29 | 31.87 | ||
| Ferutinin | Daucane Sesquiterpene Ester | MCF-7 (breast adenocarcinoma) | 29 µg/mL | - |
| TCC (bladder cancer) | 24 µg/mL | - | ||
| HFF3 (human foreskin fibroblasts) | 36 µg/mL | - |
Note: Data for this compound, Laserpitin, and Acetyldesoxodehydrolaserpitin are from the same study, allowing for direct comparison. Ferutinin data is from a separate study and is presented for broader context.
From this data, acetyldesoxodehydrolaserpitin demonstrates the most potent cytotoxic activity against the MCF 7/6 cell line, with IC50 values in the sub-micromolar range. This compound also exhibits notable cytotoxicity, with greater potency against the non-invasive MCF 7/AZ cell line in the MTT assay.
Anti-inflammatory Activity
Daucane sesquiterpene esters have been shown to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Table 2: Anti-inflammatory Activity of Daucane Sesquiterpene Esters
| Compound | Activity | Assay | Cell Line | IC50 (µM) |
| Daucane Ester Derivative (unnamed) | NF-κB Inhibition | Luciferase Reporter Assay | A549 (human lung carcinoma) | Strong, concentration-dependent inhibition reported |
| Daucane Ester Derivative (unnamed) | AP-1 Inhibition | Luciferase Reporter Assay | A549 | Strong, concentration-dependent inhibition reported |
Note: Specific IC50 values for NF-κB inhibition by named daucane esters were not found in the initial search, but strong inhibitory activity has been demonstrated.
Experimental Protocols
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds (this compound or daucane sesquiterpene esters) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with tap water and allow it to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plate four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Anti-inflammatory Assay
This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.
Protocol:
-
Cell Transfection and Seeding: Co-transfect cells (e.g., HEK293T or A549) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the NF-κB signaling pathway, which is a key target for the anti-inflammatory activity of daucane sesquiterpene esters, and a typical experimental workflow for assessing cytotoxicity.
Caption: Daucane esters inhibit the NF-κB signaling pathway.
Caption: A generalized workflow for cytotoxicity assessment.
Cross-validation of Laserine's antimicrobial activity against standard antibiotics
Introduction to Laserine and its Antimicrobial Potential
This compound is a naturally occurring phenylpropanoid found in plants belonging to the Apiaceae family, such as carrots (Daucus carota) and various Ferula species. Phenylpropanoids are a class of secondary metabolites known to play a role in plant defense mechanisms against pathogens. Existing research suggests that plant extracts containing this compound exhibit both antibacterial and antifungal activities, indicating its potential as a novel antimicrobial agent. However, to scientifically validate its efficacy, rigorous comparative studies against established antibiotics are essential.
Experimental Protocols for Antimicrobial Susceptibility Testing
To objectively assess the antimicrobial activity of this compound and compare it with standard antibiotics, two primary methods are widely employed: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Disk Diffusion method for assessing the zone of inhibition.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
Pure this compound compound
-
Standard antibiotic powders (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (standardized to 0.5 McFarland turbidity)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the standard antibiotics in an appropriate solvent.
-
Serial Dilutions: In the 96-well plates, perform two-fold serial dilutions of each antimicrobial agent with the growth medium to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Sterile filter paper disks (6 mm in diameter)
-
Solutions of pure this compound and standard antibiotics at known concentrations
-
Agar (B569324) plates with appropriate growth medium (e.g., Mueller-Hinton Agar)
-
Sterile swabs
-
Microbial cultures (standardized to 0.5 McFarland turbidity)
-
Ruler or caliper
-
Incubator
Procedure:
-
Inoculation of Agar Plates: Uniformly streak a standardized microbial suspension onto the surface of the agar plate using a sterile swab to create a lawn of bacteria.
-
Application of Disks: Aseptically place the filter paper disks impregnated with known concentrations of this compound and standard antibiotics onto the surface of the inoculated agar plate. A blank disk (with solvent only) should be used as a negative control.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the clear zone of no microbial growth around each disk in millimeters.
Data Presentation (Hypothetical)
Due to the absence of specific experimental data in the literature, the following tables are presented as templates to illustrate how the results of the proposed experiments should be structured for a clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Standard Antibiotics (µg/mL)
| Microorganism | This compound | Ciprofloxacin (Antibacterial) | Fluconazole (Antifungal) |
| Staphylococcus aureus (ATCC 29213) | Data | Data | N/A |
| Escherichia coli (ATCC 25922) | Data | Data | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Data | Data | N/A |
| Candida albicans (ATCC 90028) | Data | N/A | Data |
| Aspergillus niger (ATCC 16404) | Data | N/A | Data |
Table 2: Zone of Inhibition Diameters of this compound vs. Standard Antibiotics (mm)
| Microorganism | This compound (Concentration) | Ciprofloxacin (Concentration) | Fluconazole (Concentration) |
| Staphylococcus aureus (ATCC 29213) | Data | Data | N/A |
| Escherichia coli (ATCC 25922) | Data | Data | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Data | Data | N/A |
| Candida albicans (ATCC 90028) | Data | N/A | Data |
| Aspergillus niger (ATCC 16404) | Data | N/A | Data |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative antimicrobial activity assessment.
Caption: Workflow for comparing the antimicrobial activity of this compound with standard antibiotics.
Proposed Antimicrobial Mechanisms of Phenylpropanoids
While the precise signaling pathways affected by this compound are not yet elucidated, the broader class of phenylpropanoids is thought to exert antimicrobial effects through several mechanisms. The following diagram illustrates these proposed logical relationships.
Caption: Proposed antimicrobial mechanisms of action for phenylpropanoids like this compound.
Conclusion and Future Directions
The preliminary evidence for the antimicrobial activity of this compound-containing plant extracts is promising. However, to establish this compound as a potential therapeutic agent, further research is imperative. The experimental protocols outlined in this guide provide a standardized approach to generate the necessary quantitative data for a robust comparison with standard antibiotics. Future studies should focus on isolating pure this compound and conducting comprehensive antimicrobial susceptibility testing against a wide range of clinically relevant bacteria and fungi. Furthermore, elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial in understanding its mechanism of action and potential for drug development.
A Comparative Analysis of Laserine from Diverse Ferula Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, the genus Ferula presents a rich source of bioactive compounds, among which the sesquiterpene coumarin (B35378) Laserine and its derivatives have garnered significant interest for their potential therapeutic applications. This guide offers a comparative analysis of this compound from various Ferula species, drawing upon available scientific literature to provide insights into its sources, biological activity, and isolation methodologies. It is important to note that a direct, side-by-side comparative study quantifying the yield, purity, and activity of this compound from different Ferula species is not yet available in published research. This guide, therefore, synthesizes fragmented data to offer a comprehensive overview and highlights areas for future investigation.
Occurrence of this compound and Its Derivatives in Ferula Species
This compound and its isomers, such as 2-epithis compound, are part of the broader class of sesquiterpene coumarins found in various plants of the Apiaceae family. Within the Ferula genus, several species have been identified as sources of these compounds. The table below summarizes the reported occurrence of this compound and related compounds in different Ferula species.
| Compound | Ferula Species | Plant Part | Reference |
| This compound | Ferula turcica | Roots | [1] |
| 2-epithis compound | Ferula turcica | Roots | [1] |
| Related Sesquiterpene Coumarins | Ferula assa-foetida | Roots, Oleo-gum-resin | [2][3] |
| Related Sesquiterpene Coumarins | Ferula sinkiangensis | Resin | [4] |
| Related Sesquiterpene Coumarins | Ferula persica | Roots | [5] |
| Related Sesquiterpene Coumarins | Ferula gumosa | Roots | [6] |
Comparative Cytotoxic Activity
While a direct comparison of this compound from different species is lacking, studies on various sesquiterpene coumarins isolated from Ferula provide valuable insights into their potential anticancer activities. The cytotoxic effects are typically evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) value indicating the compound's potency. The following table collates cytotoxicity data for this compound and other structurally related sesquiterpene coumarins from different Ferula species against various cancer cell lines.
| Compound | Ferula Species | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Ferula turcica | COLO205 (Colon) | >50 | [1] |
| This compound | Ferula turcica | HCT116 (Colon) | >50 | [1] |
| This compound | Ferula turcica | UO31 (Kidney) | >50 | [1] |
| This compound | Ferula turcica | A498 (Kidney) | >50 | [1] |
| Conferone | Ferula spp. | CH1 (Ovarian) | 14.7 | [7][8] |
| Conferone | Ferula spp. | A549 (Lung) | 16.2 | [7][8] |
| Farnesiferol A | Ferula spp. | CH1 (Ovarian) | 38.4 | [7][8] |
| Galbanic Acid | Ferula spp. | CH1 (Ovarian) | 25.8 | [7][8] |
| Galbanic Acid | Ferula spp. | A549 (Lung) | 35.1 | [7][8] |
| Umbelliprenin | Ferula spp. | A549 (Lung) | 20.3 | [7][8] |
Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols: A Generalized Approach
The following section outlines a generalized methodology for the extraction, isolation, and purification of this compound and other sesquiterpene coumarins from Ferula species, based on protocols described in the scientific literature.[1][3][9]
Plant Material Collection and Preparation
-
Collection: The roots or resin of the desired Ferula species are collected.
-
Drying: The plant material is air-dried in a shaded, well-ventilated area to prevent degradation of phytochemicals.
-
Grinding: The dried material is ground into a fine powder to increase the surface area for extraction.
Extraction
-
Solvent Selection: Dichloromethane (CH2Cl2) or methanol (B129727) (MeOH) are commonly used solvents for the extraction of sesquiterpene coumarins.[1][3]
-
Maceration/Soxhlet Extraction: The powdered plant material is soaked in the selected solvent for a period of time (maceration) or subjected to continuous extraction using a Soxhlet apparatus.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation and Purification
-
Solvent Partitioning: The crude extract can be subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Column Chromatography: The fractions are then subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20.
-
Elution: A gradient elution system with a mixture of solvents (e.g., n-hexane and ethyl acetate) is used to separate the compounds.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the isolated fractions is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.
Structure Elucidation
-
The chemical structure of the purified compounds, including this compound, is determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the purified compound.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the processes involved in this compound research, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a hypothetical signaling pathway for the cytotoxic effects of sesquiterpene coumarins.
References
- 1. Novel Cytotoxic Sesquiterpene Coumarin Ethers and Sulfur-Containing Compounds from the Roots of Ferula turcica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene coumarins from the roots of Ferula assa-foetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-guided isolation of anti-neuroinflammatory sesquiterpene coumarins from Ferula sinkiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemistry and pharmacology of Ferula persica Boiss.: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpene coumarins from Ferula gumosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic activities of phytochemicals from Ferula species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Isolation and purification of terpenoid compounds from Ferula haussknechtii and evaluation of their antibacterial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Laserine's Cytotoxic Effects on Breast Adenocarcinoma Cells
For researchers and professionals in drug development, the identification of novel cytotoxic agents is a critical step toward advancing oncology therapeutics. This guide provides a comparative analysis of the biological effects of Laserine, a naturally occurring phenylpropanoid, against human breast adenocarcinoma cell lines. Its performance is compared with a related natural compound and a standard chemotherapeutic agent, supported by published experimental data and detailed protocols.
Comparative Cytotoxicity Data
The antiproliferative and cytotoxic effects of this compound were evaluated against both invasive (MCF-7/6) and non-invasive (MCF-7/AZ) human breast adenocarcinoma cell lines. The following tables summarize the 50% inhibitory concentration (IC₅₀) values, providing a quantitative comparison between this compound, a related daucane sesquiterpenoid (Acetyldesoxodehydrolaserpitin), and the standard chemotherapeutic drug, Doxorubicin. Data for this compound and its related compound are derived from studies on compounds isolated from Laserpitium latifolium.
Table 1: IC₅₀ Values of L. latifolium Compounds Against Breast Cancer Cell Lines
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| This compound | MCF-7/6 (invasive) | MTT | 4.57 |
| SRB | >50 | ||
| MCF-7/AZ (non-invasive) | MTT | 2.46 | |
| SRB | >50 | ||
| Acetyldesoxodehydrolaserpitin | MCF-7/6 (invasive) | MTT | 0.60 |
| SRB | 0.51 | ||
| MCF-7/AZ (non-invasive) | MTT | 2.29 | |
| SRB | 31.87 |
Data sourced from Popović et al., 2013.
Table 2: IC₅₀ Values of Doxorubicin Against MCF-7 Breast Cancer Cell Line
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| Doxorubicin | MCF-7 | MTT | ~0.4 - 0.68[1] |
| MCF-7 | SRB | ~8.3[2] |
Note: IC₅₀ values for Doxorubicin can vary based on experimental conditions and exposure times.
Experimental Methodologies
The data presented were obtained using standardized in vitro cytotoxicity assays. The detailed protocols are crucial for replicating and building upon these findings.
Cell Culture and Treatment
Human breast adenocarcinoma cell lines, MCF-7/6 (invasive) and MCF-7/AZ (non-invasive), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified atmosphere at 37°C with 5% CO₂. For experiments, cells were seeded into 96-well plates. After a 24-hour incubation period to allow for cell attachment, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (this compound, Acetyldesoxodehydrolaserpitin) or the control drug (Doxorubicin).
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.
Procedure:
-
Following the treatment period (e.g., 48 or 72 hours), 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The culture medium is carefully removed, and 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength between 540 and 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay determines cell density by measuring total cellular protein content, providing a reliable measure of cytotoxicity.
Procedure:
-
After the drug incubation period, cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
The supernatant is discarded, and plates are washed five times with deionized water and then air-dried.
-
50 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated for 30 minutes at room temperature.
-
Unbound SRB is removed by washing five times with 1% (v/v) acetic acid. The plates are then air-dried.
-
The bound dye is solubilized with 100 µL of 10 mM Tris base solution (pH 10.5).
-
Absorbance is read on a microplate reader at approximately 490-530 nm. The results are used to calculate the percentage of cell survival relative to untreated controls.
Potential Signaling Pathway
While the precise molecular mechanism of this compound has not been fully elucidated, many cytotoxic compounds isolated from the Ferula and Laserpitium genera induce cell death via apoptosis.[3][4][5] The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism activated by cellular stress and DNA damage, which are frequent outcomes of cytotoxic drug action. This pathway is a plausible mechanism for this compound-induced cell death.
This proposed pathway involves this compound inducing cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial outer membrane, causing the release of Cytochrome c, which then triggers the formation of the apoptosome and subsequent activation of executioner caspases (like Caspase-3), ultimately leading to programmed cell death.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of In Silico Predictions for Laserine: A Comparative Guide
Disclaimer: Publicly available research specifically detailing the in silico prediction and subsequent in vivo validation of a compound named "Laserine" is not available at the time of this publication. This guide has been constructed based on a plausible, hypothetical scenario to illustrate the validation process for a novel natural compound. In this scenario, in silico models predict that this compound acts as an acetylcholinesterase (AChE) inhibitor, a common therapeutic target for cognitive disorders like Alzheimer's disease.
This guide uses the well-characterized natural AChE inhibitor, Huperzine A , as a proxy for this compound to demonstrate the experimental validation workflow. The performance is compared against Donepezil (B133215) , a standard clinically-approved synthetic AChE inhibitor.
Hypothetical In Silico Prediction: this compound as an Acetylcholinesterase Inhibitor
Computational modeling, including molecular docking and pharmacophore analysis, predicted that this compound possesses a high binding affinity for the catalytic active site of the acetylcholinesterase (AChE) enzyme. The predictions suggested that this compound forms key hydrogen bonds and hydrophobic interactions within the enzyme's active gorge, similar to known inhibitors. This in silico evidence positions this compound as a promising candidate for enhancing cholinergic neurotransmission, a key strategy in managing symptoms of Alzheimer's disease.
Comparative Performance: this compound (as Huperzine A Proxy) vs. Donepezil
To validate the in silico hypothesis, the efficacy of this compound would be tested in established preclinical models. Here, we present representative data using Huperzine A as a stand-in for this compound, compared directly with Donepezil. The primary model is the scopolamine-induced amnesia model in mice, where a cholinergic antagonist (scopolamine) is used to create a transient cognitive deficit.
Table 1: In Vivo Efficacy in Scopolamine-Induced Amnesia Model (Mice)
| Compound | Dose Administered | Outcome Measure | Result | Efficacy vs. Scopolamine (B1681570) Control |
| This compound (Proxy: Huperzine A) | 0.1 - 0.2 mg/kg | Morris Water Maze (Escape Latency) | Significant reduction in time to find the platform.[1] | Reverses scopolamine-induced memory deficits.[2][3] |
| Donepezil (Alternative) | 3 mg/kg | Y-Maze (Spontaneous Alternation) | Significant increase in spontaneous alternation percentage.[4][5] | Prevents progression of scopolamine-induced memory impairment.[4][5] |
Table 2: In Vivo Target Engagement: Brain AChE Inhibition
| Compound | Animal Model | Dose Administered | % AChE Inhibition in Brain |
| This compound (Proxy: Galantamine*) | Mouse | ~3-5 mg/kg (s.c.) | ~50-60% |
| Donepezil (Alternative) | Mouse | ~1-3 mg/kg (s.c.) | ~50-70% |
*Note: Data for the natural product Galantamine is used here as a proxy due to the availability of direct comparative studies with Donepezil on brain enzyme inhibition. Doses are adjusted to achieve similar levels of target engagement for comparison.[6]
Signaling Pathways and Experimental Workflow
Predicted Signaling Pathway: Enhancement of Cholinergic Neurotransmission
The fundamental mechanism predicted for this compound is the inhibition of AChE. This action increases the concentration and residence time of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, leading to enhanced activation of postsynaptic nicotinic and muscarinic receptors. This process is crucial for cognitive functions, including learning and memory.[7][8][9]
Experimental Workflow for In Vivo Validation
The process for validating the in silico prediction involves a multi-step in vivo study, starting with a behavioral assessment to confirm cognitive enhancement, followed by a biochemical assay to confirm target engagement.
Detailed Experimental Protocols
Morris Water Maze (MWM) for Spatial Memory
This protocol assesses hippocampus-dependent spatial learning and memory in rodents.[10][11]
-
Apparatus: A large circular pool (120-150 cm diameter) is filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-25°C. A small escape platform (10 cm diameter) is submerged 1 cm below the water surface in the center of one of the four imaginary quadrants. Visual cues are placed around the room to serve as spatial references.[12]
-
Procedure:
-
Acquisition Phase (4-5 days): Mice are subjected to four trials per day. For each trial, the mouse is gently placed into the water facing the pool wall from one of four random start positions. The mouse is allowed to swim for 60 seconds to find the hidden platform. If it fails, it is guided to the platform and allowed to rest there for 15 seconds. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial (24h after last acquisition trial): The escape platform is removed from the pool. The mouse is allowed to swim freely for 60 seconds. An automated tracking system records the swim path, the time spent in the target quadrant (where the platform was previously located), and the number of times the mouse crosses the exact former location of the platform.
-
-
Scopolamine Induction: To induce amnesia, scopolamine (e.g., 1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the first trial of each day. Test compounds (this compound proxy or Donepezil) are typically administered 30-60 minutes before scopolamine.[3]
Ex Vivo Brain Acetylcholinesterase (AChE) Activity Assay
This protocol measures the direct inhibitory effect of the compound on its target enzyme in the brain tissue of treated animals.[13][14][15]
-
Tissue Preparation:
-
Following the final behavioral test, animals are euthanized via a humane method (e.g., cervical dislocation).
-
The brain is rapidly excised, and specific regions (e.g., hippocampus and cortex) are dissected on an ice-cold plate.
-
Tissues are weighed and homogenized in 10 volumes of ice-cold phosphate (B84403) buffer.
-
The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is collected for the enzyme assay.
-
-
Enzymatic Assay (Ellman's Method):
-
The assay is performed in a 96-well plate. To each well, add the brain homogenate supernatant, phosphate buffer, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
The plate is incubated for 10 minutes at room temperature.
-
The enzymatic reaction is initiated by adding the substrate, acetylthiocholine (B1193921) (ATCh).
-
The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored compound. The rate of color formation is measured kinetically by reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated and compared between treatment groups. The percent inhibition is determined relative to the vehicle-treated control group.
This comprehensive, albeit hypothetical, guide outlines the critical steps in validating an in silico prediction for a novel compound like this compound, providing a clear framework for researchers in drug discovery.
References
- 1. Huperzine A ameliorates the impaired memory of aged rat in the Morris water maze performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coadministration of huperzine A and ligustrazine phosphate effectively reverses scopolamine-induced amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Japanese Huperzia serrata extract and the constituent, huperzine A, ameliorate the scopolamine-induced cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomolther.org [biomolther.org]
- 5. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Naturally Occurring Acetylcholinesterase Inhibitors and Their Potential Use for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naturally Occurring Cholinesterase Inhibitors from Plants, Fungi, Algae, and Animals: A Review of the Most Effective Inhibitors Reported in 2012-2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 11. news-medical.net [news-medical.net]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
A Comparative Analysis of the Anti-Inflammatory Effects of Low-Level Laser Therapy (LLLT) and Ferulenol
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Low-Level Laser Therapy (LLLT), a physical modality, and Ferulenol, a natural plant-derived compound. This analysis is supported by experimental data on their mechanisms of action, efficacy in preclinical and clinical models, and detailed experimental protocols.
At a Glance: LLLT vs. Ferulenol
| Feature | Low-Level Laser Therapy (LLLT) | Ferulenol |
| Modality | Physical (light energy) | Chemical (sesquiterpene coumarin) |
| Primary Mechanism | Photobiomodulation, affecting mitochondrial respiration, reducing oxidative stress, and modulating inflammatory signaling pathways. | Inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene synthesis pathway. |
| Key Signaling Pathways | Downregulation of NF-κB; modulation of cytokine production (TNF-α, IL-1β, IL-6, IL-10). | Inhibition of the arachidonic acid cascade via the 5-LOX pathway. |
| Reported Efficacy | Reduction in pain, swelling, and inflammatory markers in various animal models and clinical trials for conditions like rheumatoid arthritis. | Potent in vitro inhibition of 5-LOX; anti-inflammatory effects observed in preclinical studies. |
Quantitative Analysis of Anti-Inflammatory Efficacy
The following tables summarize the quantitative data on the anti-inflammatory effects of LLLT and Ferulenol from various experimental studies.
Table 1: In Vitro and In Vivo Effects of Low-Level Laser Therapy (LLLT) on Inflammatory Markers
| Model System | LLLT Parameters | Target Marker | Result | Citation |
| Murine Macrophages (RAW264.7) | 810 nm, 0.3 J/cm² | NF-κB activation | Significant activation via ROS generation | [1][2] |
| Human Monocytes (THP-1) | 660 nm, 1 J/cm² | TNF-α, CXCL10 | Enhanced mRNA and protein expression | |
| Rat Model of Acute Lung Injury | 650 nm, 0.11 J | TNF-α | Significant reduction to 50.2 units/mL from 62.1 units/mL | [3] |
| Rat Model of Pleurisy | 660 nm, 2.1 J total energy | IL-6, TNF-α, NO | Significant reduction | [1] |
| Rat Model of Arthritis (Zymosan-induced) | 810 nm, 30 J/cm² | PGE2 | Correlated reduction with joint swelling | [4] |
| Rat Model of Arthritis (Papain-induced) | 808 nm, 4 J, 50 mW | IL-1β, IL-6 | Significant decrease in gene expression | [5] |
| Human Rheumatoid Arthritis (Clinical Trial) | Various (632-1064 nm) | Pain (VAS) | Reduced by 1.10 points (vs. placebo) | [5][6] |
| Human Rheumatoid Arthritis (Clinical Trial) | Various | Morning Stiffness | Reduced by 27.5 minutes (vs. placebo) | [6] |
Table 2: In Vitro and In Vivo Effects of Ferulenol on Inflammatory Markers
| Model System | Ferulenol Concentration/Dose | Target Marker | Result | Citation |
| In Vitro Enzyme Assay | - | 5-Lipoxygenase (5-LOX) | IC₅₀ = 5.3 ± 0.1 µmol/L | |
| In Vivo (General) | Not specified | Inflammatory mediators | Decreased levels | [7][8] |
| In Vivo (General) | Not specified | IL-6, TNF-α, IL-1β | Lowered mRNA expression | [7] |
| In Vivo (General) | Not specified | Paw edema (carrageenan-induced) | Reduced paw weight | [7] |
Mechanisms of Action: A Comparative Overview
Low-Level Laser Therapy (LLLT)
LLLT exerts its anti-inflammatory effects through a process called photobiomodulation. When photons of light are absorbed by cellular chromophores, primarily cytochrome c oxidase in the mitochondria, a cascade of intracellular events is initiated. This leads to an increase in ATP production, a transient burst of reactive oxygen species (ROS) that acts as a signaling molecule, and the modulation of calcium ion flow.[9]
A key anti-inflammatory mechanism of LLLT involves the modulation of the NF-κB signaling pathway . While LLLT can activate NF-κB in quiescent cells, in the context of inflammation, it often leads to a downstream reduction of pro-inflammatory mediators.[1][9] LLLT has been shown to decrease the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 , while in some contexts, it can increase the expression of the anti-inflammatory cytokine IL-10 .[10]
Ferulenol
Ferulenol, a sesquiterpene coumarin (B35378) found in plants of the Ferula genus, exhibits its primary anti-inflammatory action by directly inhibiting the 5-lipoxygenase (5-LOX) enzyme .[7] 5-LOX is a crucial enzyme in the arachidonic acid cascade, responsible for the synthesis of leukotrienes, which are potent pro-inflammatory mediators involved in attracting and activating leukocytes. By inhibiting 5-LOX, Ferulenol effectively reduces the production of these inflammatory molecules.
While the primary mechanism is well-defined, evidence also suggests that compounds from the Ferula genus can decrease the levels of various inflammatory mediators, including pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β , and may exert immunomodulatory effects.[7][8]
Signaling Pathway and Experimental Workflow Diagrams
LLLT Anti-Inflammatory Signaling Pathway
Caption: LLLT anti-inflammatory signaling pathway.
Ferulenol Anti-Inflammatory Signaling Pathway
Caption: Ferulenol's inhibition of the 5-lipoxygenase pathway.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for carrageenan-induced paw edema model.
Detailed Experimental Protocols
LLLT for Rheumatoid Arthritis (Clinical Trial Protocol Example)
-
Study Design: A randomized, placebo-controlled trial was conducted on patients with rheumatoid arthritis.
-
Patient Population: 222 patients with a clinical diagnosis of RA.
-
Intervention: LLLT was applied to the joints of the hands. Parameters varied across studies, with wavelengths ranging from 632 nm to 1064 nm. A representative protocol involved treatment 2-3 times per week for 4 weeks.
-
Control Group: A sham (placebo) laser device was used for the control group.
-
Outcome Measures:
-
Primary: Pain intensity measured by a Visual Analogue Scale (VAS).
-
Secondary: Duration of morning stiffness, tip-to-palm flexibility, grip strength, and functional assessment.
-
-
Data Analysis: Weighted mean differences (WMD) with 95% confidence intervals were calculated to compare the outcomes between the LLLT and placebo groups.[5][6]
Ferulenol in Carrageenan-Induced Paw Edema (General Protocol)
-
Animal Model: Male Wistar rats or Swiss albino mice are commonly used.
-
Induction of Inflammation: A subplantar injection of 1% carrageenan solution (typically 0.1 mL) is administered into the right hind paw of the animals.
-
Treatment Groups:
-
Control Group: Receives the vehicle (e.g., saline or a suitable solvent).
-
Ferulenol Group(s): Administered Ferulenol at various doses (e.g., 100 and 200 mg/kg, orally) prior to carrageenan injection.
-
Positive Control Group: Administered a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium at 10 mg/kg).
-
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for the Ferulenol-treated and positive control groups in comparison to the control group. Histopathological examination of the paw tissue can also be performed to assess inflammatory cell infiltration.
Conclusion
Both Low-Level Laser Therapy and Ferulenol demonstrate significant anti-inflammatory properties, albeit through distinct mechanisms. LLLT acts as a broad modulator of the inflammatory response, influencing cellular energy metabolism and key signaling pathways like NF-κB, leading to a reduction in a range of pro-inflammatory cytokines. Its efficacy has been demonstrated in both preclinical models and clinical settings for inflammatory conditions such as rheumatoid arthritis.
Ferulenol, on the other hand, is a more targeted inhibitor of the 5-lipoxygenase enzyme, directly blocking the production of pro-inflammatory leukotrienes. While potent in vitro, further quantitative in vivo studies are needed to fully elucidate its dose-dependent effects on a broader range of inflammatory markers and to establish its clinical potential.
The choice between these two modalities would depend on the specific inflammatory condition being targeted, the desired mechanism of action, and the context of the research or therapeutic application. LLLT offers a non-invasive, physical approach with a systemic modulatory effect, while Ferulenol represents a targeted pharmacological intervention within the arachidonic acid cascade. This comparative guide provides a foundation for researchers and drug development professionals to make informed decisions in their pursuit of novel anti-inflammatory strategies.
References
- 1. Low-Level Laser Therapy Activates NF-kB via Generation of Reactive Oxygen Species in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Level Laser Therapy Activates NF-kB via Generation of Reactive Oxygen Species in Mouse Embryonic Fibroblasts [dspace.mit.edu]
- 3. Effects of low-level laser therapy in adults with rheumatoid arthritis: A systematic review and meta-analysis of controlled trials | PLOS One [journals.plos.org]
- 4. In vivo and in vitro analysis of low level light therapy: a useful therapeutic approach for sensitive skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low level laser therapy (Classes I, II and III) for treating rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low level laser therapy for rheumatoid arthritis | Cochrane [cochrane.org]
- 7. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. imagingcpd.celticsmr.co.uk [imagingcpd.celticsmr.co.uk]
A Head-to-Head Comparison of Laserine and Tamoxifen on Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the in-vitro effects of Laserine, a naturally occurring phenylpropanoid, and Tamoxifen (B1202), a well-established selective estrogen receptor modulator (SERM), on breast cancer cells. The information presented is collated from various scientific studies to aid researchers in understanding their respective mechanisms and potential therapeutic applications.
Introduction
Tamoxifen has been a cornerstone in the treatment of estrogen receptor-positive (ER-positive) breast cancer for decades. It acts as an antagonist of the estrogen receptor, inhibiting the growth-promoting effects of estrogen in breast tissue. This compound, a compound isolated from plants of the Apiaceae family, has recently emerged as a molecule of interest due to its cytotoxic effects on various cancer cell lines, including breast cancer. This guide aims to juxtapose the available experimental data on these two compounds to highlight their similarities, differences, and potential for future research.
Mechanism of Action
The mechanisms by which this compound and Tamoxifen exert their effects on breast cancer cells, while both leading to reduced cell viability, appear to diverge significantly based on current understanding.
Tamoxifen: As a SERM, Tamoxifen's primary mechanism is the competitive inhibition of estrogen binding to the estrogen receptor (ERα). In ER-positive breast cancer cells, this binding event prevents the conformational changes in the receptor that are necessary for the recruitment of co-activators and the subsequent transcription of estrogen-responsive genes that drive cell proliferation. This leads to a halt in the cell cycle, primarily in the G1 phase.[1][2] Tamoxifen can also induce apoptosis through both ER-dependent and independent pathways, which may involve the modulation of signaling cascades such as PI3K/Akt and MAPK/ERK, particularly in the context of acquired resistance.
This compound: The precise mechanism of action for this compound in breast cancer cells is not as extensively characterized as that of Tamoxifen. However, studies on this compound and related sesquiterpene lactones suggest that its cytotoxic effects are likely independent of the estrogen receptor. It is hypothesized that these compounds may induce apoptosis and inhibit cell proliferation through the modulation of other critical signaling pathways. Some evidence points towards the involvement of the NF-κB and MAPK signaling pathways. Further research is required to fully elucidate the molecular targets of this compound in breast cancer cells.
Signaling Pathway Diagrams
Head-to-Head Comparison of In Vitro Efficacy
The following tables summarize the quantitative data from various studies on the effects of this compound and Tamoxifen on breast cancer cell lines. It is important to note that experimental conditions can vary between studies, leading to a range of observed values.
Data Presentation
Table 1: Comparison of Cytotoxicity (IC50 Values)
| Breast Cancer Cell Line | This compound IC50 (µM) | Tamoxifen IC50 (µM) | Reference |
| MCF-7 | - | 0.39 - 12.1 | [3][4][5] |
| MCF-7/6 (invasive) | 4.57 | - | [6] |
| MCF-7/AZ (non-invasive) | 2.46 | - | [6] |
| MDA-MB-231 | - | ~2230 (highly resistant) | [4] |
Note: The IC50 values for Tamoxifen can vary significantly based on the specific MCF-7 sub-line and experimental conditions. The high IC50 for MDA-MB-231, an ER-negative cell line, is expected.
Table 2: Effects on Cell Cycle Progression
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| MCF-7 | Tamoxifen | Increased | Decreased | Decreased/No Change | [1][2] |
| MCF-7 | This compound | Data not available | Data not available | Data not available |
Further research is needed to quantify the effects of this compound on cell cycle distribution in breast cancer cells.
Table 3: Induction of Apoptosis
| Cell Line | Treatment | Assay | % Apoptotic Cells | Reference |
| MCF-7 | Tamoxifen | Annexin V/PI | Dose-dependent increase | [7][8] |
| MCF-7 | This compound | Data not available | Data not available |
Experimental Protocols
The data presented in this guide are derived from standard in-vitro cell-based assays. Below are generalized methodologies for the key experiments cited.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or Tamoxifen for a specified duration (typically 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the test compound (this compound or Tamoxifen) for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test compound for the desired duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells.
-
Data Analysis: The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells is determined.
Experimental Workflow Diagram
Conclusion and Future Directions
This comparative guide consolidates the available in-vitro data on this compound and Tamoxifen. Tamoxifen's efficacy in ER-positive breast cancer is well-established and is linked to its role as an estrogen receptor antagonist. This compound demonstrates promising cytotoxic activity against breast cancer cells, with IC50 values in the low micromolar range. However, a significant knowledge gap exists regarding its precise mechanism of action, its effects on cell cycle progression and apoptosis at a quantitative level, and the specific signaling pathways it modulates.
Future research should focus on:
-
Direct, head-to-head comparative studies of this compound and Tamoxifen on a panel of breast cancer cell lines, including both ER-positive and ER-negative subtypes.
-
Detailed cell cycle and apoptosis assays to quantify the effects of this compound.
-
In-depth molecular studies to identify the direct cellular targets of this compound and elucidate its impact on key signaling pathways.
-
In-vivo studies to evaluate the efficacy and safety of this compound in animal models of breast cancer.
Addressing these research questions will be crucial in determining the potential of this compound as a novel therapeutic agent for breast cancer.
References
- 1. Effects of tamoxifen on human breast cancer cell cycle kinetics: accumulation of cells in early G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the antioestrogen tamoxifen on the cell cycle kinetics of the human breast cancer cell line, MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. acgpubs.org [acgpubs.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Biochemical studies of apoptosis induced by tamoxifen in estrogen receptor positive and negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Laserine, a Novel MEK1/2 Inhibitor, Through Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic agent Laserine with existing alternatives targeting the MAPK/ERK signaling pathway. We present a framework for validating this compound's mechanism of action using genetic knockout models, supported by detailed experimental protocols and comparative data.
Introduction to this compound and its Hypothesized Mechanism of Action
This compound is a next-generation small molecule inhibitor designed to target the dual-specificity kinases MEK1 and MEK2. These kinases are central components of the Ras/Raf/MEK/ERK (MAPK) signaling cascade, a pathway crucial for regulating cell proliferation, differentiation, and survival.[1][2][3] In numerous cancers, mutations in genes like BRAF and KRAS lead to the hyperactivation of this pathway, promoting uncontrolled cell growth.[4][5][6]
This compound is hypothesized to be a highly selective, non-ATP-competitive inhibitor of MEK1/2. By binding to an allosteric site on the MEK enzymes, this compound is designed to prevent their phosphorylation and subsequent activation of ERK1/2. This blockade is expected to halt the downstream signaling cascade, leading to reduced proliferation and apoptosis in cancer cells with a dependency on this pathway. The validation of this specific mechanism is critical for its clinical development and for identifying patient populations most likely to respond to treatment.
Comparative Performance of this compound and Alternative MEK/BRAF Inhibitors
To contextualize the potential efficacy of this compound, its performance is compared against established MEK and BRAF inhibitors. The following table summarizes key quantitative data, with values for this compound being hypothetical and based on preclinical projections.
| Drug | Target(s) | Drug Class | IC50 (MEK1) | Effect on Cell Viability (A375 Melanoma Cells, 72h) |
| This compound (Hypothetical) | MEK1, MEK2 | MEK Inhibitor | 0.5 nM | GI50 = 10 nM |
| Trametinib | MEK1, MEK2 | MEK Inhibitor | 0.7 nM[7] | GI50 = 15 nM |
| Cobimetinib | MEK1 | MEK Inhibitor | 0.9 nM[7] | GI50 = 20 nM |
| Vemurafenib | BRAF (V600E) | BRAF Inhibitor | N/A | GI50 = 50 nM |
| Dabrafenib | BRAF (V600E) | BRAF Inhibitor | N/A | GI50 = 45 nM |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug required to inhibit the activity of a biological process by 50%. GI50 (Growth inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Experimental Validation Using Genetic Knockout Models
To unequivocally validate that this compound's anti-proliferative effects are mediated through the specific inhibition of MEK1 and MEK2, a genetic knockout approach is employed. This involves creating cell lines where the MEK1 and/or MEK2 genes are inactivated using CRISPR-Cas9 technology.[8][9][10] The response of these knockout cells to this compound is then compared to that of wild-type (unmodified) cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the workflow for validating the mechanism of action.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Workflow for validating this compound's mechanism of action using genetic knockout models.
Caption: Logical diagram comparing the expected effects of this compound on WT vs. KO cells.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of MEK1/2
This protocol outlines the generation of MEK1/2 knockout cell lines.[8][9][10][11][12]
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting the early exons of MEK1 (MAP2K1) and MEK2 (MAP2K2) genes using a validated online design tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA-Cas9 plasmid, and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce the target cancer cell line (e.g., A375) with the lentiviral particles in the presence of polybrene.
-
-
Selection and Clonal Isolation:
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
-
Validation of Knockout:
-
Expand clonal populations.
-
Extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).
-
Confirm the absence of MEK1/2 protein expression via Western Blotting.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.[13][14][15]
-
Cell Seeding: Seed both wild-type (WT) and MEK1/2 knockout (KO) cells into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of viability against the drug concentration to determine the GI50 values.
Western Blotting
This technique is used to detect specific proteins in a sample, confirming protein knockout and assessing pathway inhibition.[16][17][18][19]
-
Sample Preparation: Treat WT and KO cells with this compound (e.g., at 1x and 10x the GI50 concentration) for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against MEK1/2, Phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to quantify protein levels.
SRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of the Serum Response Element (SRE), a downstream target of the MAPK/ERK pathway.[20][21][22][23][24]
-
Transfection: Co-transfect WT and KO cells in a 24-well plate with an SRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Drug Treatment: After 24 hours, treat the cells with this compound for 6-8 hours. Stimulate the pathway with a growth factor (e.g., EGF) if necessary to induce a strong signal.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in this compound-treated cells to untreated controls to determine the extent of pathway inhibition.
By following this comprehensive guide, researchers can rigorously validate the on-target mechanism of this compound and objectively compare its performance against existing therapies, providing a solid foundation for further preclinical and clinical development.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. MAPK/Erk Pathway | Sino Biological [sinobiological.com]
- 3. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MEK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 10. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 12. CRISPR Cas9 - Guide for CRISPR Gene Knockout | abm Inc. [info.abmgood.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. promega.com [promega.com]
- 23. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 24. med.emory.edu [med.emory.edu]
Safety Operating Guide
Essential Safety and Handling of Laserine for Laboratory Professionals
An Operational Guide for Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Laserine in a laboratory setting. As a phenylpropanoid used in research, adherence to strict safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide is intended to supplement, not replace, your institution's existing safety protocols and a thorough risk assessment should be conducted before handling this compound.
I. Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not widely available, its classification as a phenylpropanoid necessitates careful handling to mitigate potential health hazards. The following personal protective equipment is mandatory when working with this compound in solid (powder) form.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling Solid this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended for extended contact. | To prevent skin contact and potential irritation or absorption. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | To protect eyes from splashes and airborne particles.[1][2] |
| Body Protection | A flame-retardant lab coat or coveralls. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher particulate respirator. | To prevent inhalation of dust particles, especially when handling the solid form.[1] |
II. Operational Plan: Step-by-Step Handling Protocol
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.[1]
Experimental Workflow for Handling Solid this compound
Detailed Methodologies:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment, including the full complement of PPE, weighing paper, spatulas, and appropriately labeled containers for both the stock solution and waste.
-
Verify that an emergency eyewash station and safety shower are readily accessible and unobstructed.[1]
-
-
Handling in a Chemical Fume Hood:
-
Perform all manipulations of solid this compound within the fume hood to contain any airborne particles.
-
Carefully weigh the desired amount of this compound onto weighing paper.
-
Transfer the weighed solid into a labeled container for dissolution or further use.
-
-
Post-Handling and Decontamination:
-
Wipe down all surfaces within the fume hood that may have come into contact with this compound using an appropriate decontaminating solution.
-
Dispose of all contaminated materials, including weighing paper, gloves, and any disposable equipment, in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination (e.g., remove gloves last).
-
Wash hands thoroughly with soap and water after removing PPE.[1]
-
III. Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
Table 2: Emergency Response Protocol for this compound Exposure
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
IV. Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
Disposal Protocol:
-
Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a clearly labeled solid hazardous waste container.
-
Unused solutions of this compound should be collected in a separate, clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
-
Disposal:
-
All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
-
By adhering to these safety and handling protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
